Candesartan Cilexetil Impurity E
Description
Properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N6O6/c1-4-41-32(37-38-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUZPIFWPFYKBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701101236 | |
| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701101236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914613-35-7 | |
| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914613-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1-Ethyl candesartan cilexetil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914613357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701101236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1-ETHYL CANDESARTAN CILEXETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN72J7R432 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Candesartan Cilexetil Impurity E
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Candesartan Cilexetil Impurity E, a known related substance of the antihypertensive drug Candesartan Cilexetil. This document details its chemical structure, analytical quantification methods, and relevant experimental data, serving as a critical resource for quality control and drug development.
Chemical Identity and Structure
This compound is identified as the N1-ethyl analog of Candesartan Cilexetil. Its formation is typically associated with the synthesis process of the active pharmaceutical ingredient (API). Accurate identification and characterization are crucial for ensuring the purity and safety of the final drug product.
-
IUPAC Name: (1RS)-1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate[1][2]
-
Synonyms: Candesartan Cilexetil N1-Ethyl Analog, 1H-N1-Ethyl Candesartan Cilexetil[1][3]
The key structural difference from the parent molecule, Candesartan Cilexetil, is the presence of an ethyl group on the N-1 position of the tetrazole ring. This structural variant requires sophisticated analytical techniques, such as NMR spectroscopy, for unambiguous differentiation from other isomers like the N-2 ethylated impurity (Impurity F).[5]
Quantitative Analysis Data
The quantification of Impurity E is a critical aspect of quality control in the manufacturing of Candesartan Cilexetil. The data below is compiled from various analytical studies.
| Parameter | Value | Method | Reference |
| Purity | 99.3% | UPLC | Acta Chromatographica (2025)[6][7] |
| Purity | 95% | HPLC | Allmpus Laboratories[4] |
| Content in Tablets | 0.18% | LC | Google Patents (CN111352358A)[8] |
| Status | Certified Reference Material | - | Sigma-Aldrich |
Experimental Protocols
The determination of this compound is primarily achieved through advanced chromatographic techniques. Below is a detailed protocol for a stability-indicating Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method.
Objective: To separate and quantify this compound from the API and other related substances in tablet formulations.[6]
Instrumentation:
-
Waters Acquity UPLC system or equivalent, equipped with a photodiode array (PDA) detector.[9]
-
Analytical Column: BEH Shield RP18 or equivalent.[9]
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).[6]
-
Glacial Acetic Acid.[6]
-
Bi-distilled Water.[6]
-
Diluent: A mixture of ultrapure water and methanol in a 10:90 (v/v) ratio.[6]
Chromatographic Conditions:
-
Mobile Phase A: Glacial acetic acid and bi-distilled water (0.1:99.9 v/v).
-
Mobile Phase B: Glacial acetic acid and acetonitrile (0.1:99.9 v/v).
-
Flow Rate: 0.5 mL/min.[6]
-
Injection Volume: 1.0 µL.[6]
-
Column Oven Temperature: 30 °C.[6]
-
Sample Cooler Temperature: 15 °C.[6]
-
Detection Wavelength: 265 nm.[6]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 1.0 - 3.5 15 85 3.6 15 85 | 3.6 - 5.5 | 70 | 30 |
Sample Preparation:
-
Weigh and powder 20 Candesartan Cilexetil tablets to determine the average weight.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Candesartan Cilexetil.
-
Transfer the powder to a flask with 80 mL of diluent.
-
Sonicate the mixture for approximately 20 minutes, with intermittent vigorous shaking.
-
Make up the volume with the diluent and mix thoroughly.
-
Filter the solution through a 0.45-µm membrane filter before injection.[6]
System Suitability: The system is deemed suitable for analysis if parameters such as resolution (NLT 2.0), theoretical plates (NLT 2000), and tailing factor (NMT 2.0) are met for the Impurity E peak relative to adjacent peaks.[6]
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the analysis of this compound in a pharmaceutical sample.
Caption: Analytical workflow for Candesartan Impurity E quantification.
References
- 1. pharmaceresearch.com [pharmaceresearch.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ksplifescience.com [ksplifescience.com]
- 4. allmpus.com [allmpus.com]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. akjournals.com [akjournals.com]
- 8. CN111458444A - Method for determining impurities in candesartan cilexetil - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Candesartan Cilexetil Impurity E
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis pathway for Candesartan Cilexetil Impurity E, a known related substance of the angiotensin II receptor antagonist, Candesartan Cilexetil. This guide details the chemical identity of the impurity, plausible synthetic routes, experimental protocols, and relevant quantitative data, designed to support research and development in pharmaceutical sciences.
Introduction and Chemical Identity
This compound is identified as the N1-ethyl analog of Candesartan Cilexetil. Its presence in the final drug product is monitored to ensure the safety and efficacy of the medication. Understanding its synthesis is crucial for developing control strategies and for the preparation of reference standards.
-
IUPAC Name: (1RS)-1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate[1]
-
Synonym: Candesartan Cilexetil N1-Ethyl Analog[1]
Proposed Synthesis Pathway
The synthesis of this compound is analogous to the synthesis of Candesartan Cilexetil, involving the coupling of a benzimidazole moiety with a biphenyl tetrazole moiety. The key difference lies in the ethylation of the tetrazole ring. The impurity can be formed as a side product during the synthesis of the active pharmaceutical ingredient (API) or can be synthesized deliberately for use as a reference standard[4].
The overall synthesis can be envisioned in three main stages:
-
Synthesis of the Benzimidazole Intermediate: Preparation of (±)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1H-benzimidazole-7-carboxylate.
-
Synthesis of the N-Ethyl Biphenyl Tetrazole Intermediate: Preparation of 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-ethyl-1H-tetrazole.
-
Final Coupling Reaction: N-alkylation of the benzimidazole intermediate with the N-ethyl biphenyl tetrazole intermediate to yield the final impurity.
Below is a DOT script representation of this logical workflow.
Caption: Logical workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on established synthetic methods for Candesartan Cilexetil and its analogues.
Step 1: Synthesis of Methyl 2-ethoxy-1H-benzimidazole-7-carboxylate (Key Benzimidazole Precursor)
A common precursor for the benzimidazole moiety is its methyl ester, which can be synthesized from 2,3-diaminobenzoic acid methyl ester.
-
Reaction: A mixture of methyl 2,3-diaminobenzoate, tetraethyl orthocarbonate, and a catalytic amount of acetic acid is heated.[5]
-
Procedure:
-
Combine methyl 2,3-diaminobenzoate (1 equivalent) and tetraethyl orthocarbonate (approx. 1.1 equivalents) in a suitable solvent like toluene.
-
Add acetic acid (approx. 0.1 equivalents).
-
Heat the mixture to reflux (around 80-90 °C) for 1-2 hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization from a solvent system like ethyl acetate-hexane to yield methyl 2-ethoxy-1H-benzimidazole-7-carboxylate.[5]
-
Step 2: Synthesis of the Cilexetil Ester Moiety
The cilexetil ester side chain is introduced by reacting the carboxylic acid of the benzimidazole with (±)-1-chloroethyl cyclohexyl carbonate.
-
Reaction: The carboxylic acid is reacted with the chloroethyl carbonate in the presence of a base.
-
Procedure:
-
Suspend 2-ethoxy-1H-benzimidazole-7-carboxylic acid (1 equivalent) and potassium carbonate (2 equivalents) in a solvent such as acetonitrile.
-
Add (±)-1-chloroethyl cyclohexyl carbonate (1.5 equivalents).
-
Heat the mixture to reflux for approximately 6 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate, and partition the residue between ethyl acetate and water.
-
The organic layer is dried and concentrated to afford the crude ester, which can be used in the next step.[6]
-
Step 3: Synthesis of 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-ethyl-1H-tetrazole
This key intermediate is prepared by the N-alkylation of the corresponding tetrazole with an ethylating agent.
-
Reaction: The N-H of the tetrazole ring is alkylated using a suitable ethyl source in the presence of a base.
-
Procedure:
-
Dissolve 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (1 equivalent) in a polar aprotic solvent like DMF.
-
Add a base such as potassium carbonate (1.5 equivalents).
-
Add an ethylating agent like ethyl iodide (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC/HPLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which may be purified by column chromatography.
-
Step 4: Final Coupling to Synthesize this compound
This step involves the N-alkylation of the benzimidazole nitrogen with the prepared biphenyl methyl bromide derivative.
-
Reaction: The benzimidazole ester from Step 2 is coupled with the N-ethyl biphenyl tetrazole from Step 3.
-
Procedure:
-
Dissolve (±)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1H-benzimidazole-7-carboxylate (1 equivalent) in a solvent like anhydrous DMF.
-
Add a base such as potassium carbonate (1.5 equivalents).
-
Add 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-ethyl-1H-tetrazole (1.1 equivalents).
-
Stir the mixture at a slightly elevated temperature (e.g., 50-60 °C) for several hours.
-
Monitor the reaction progress by HPLC.
-
Once complete, cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to yield this compound.
-
Quantitative Data
The following table summarizes typical yields and purity data for the synthesis of Candesartan Cilexetil and its intermediates, which can be considered indicative for the synthesis of Impurity E.
| Step/Product | Yield (%) | Purity (HPLC) | Reference |
| Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | 84.8% | N/A | Synthesis of a key intermediate for Candesartan.[5] |
| Candesartan Cilexetil (from a convergent synthesis) | 81% | 99.1% | Final product from a novel route.[6] |
| Candesartan Cilexetil (after recrystallization) | 84% | 99.83% | Purification of the final product.[7] |
| This compound (Commercial Standard) | N/A | 95% | Purity of a commercially available reference standard.[3] |
Visualization of the Synthesis Pathway
The following diagram, generated using the DOT language, illustrates the chemical transformations in the synthesis of this compound.
Caption: Final coupling step in the synthesis of this compound.
Conclusion
The synthesis of this compound requires a multi-step approach that mirrors the manufacturing process of the parent drug. The key differentiating step is the ethylation of the tetrazole ring, which can be achieved through a targeted N-alkylation reaction. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the synthesis, identification, and control of this and other related impurities in Candesartan Cilexetil. Careful control of reaction conditions is essential to minimize the formation of this impurity during API production and to achieve high purity when synthesizing it as a reference standard.
References
- 1. pharmaceresearch.com [pharmaceresearch.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. allmpus.com [allmpus.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
Formation Mechanism of Candesartan Cilexetil Impurity E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanism of Candesartan Cilexetil Impurity E. It is designed to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and stability testing of candesartan cilexetil. This document delves into the proposed chemical pathways, summarizes findings from forced degradation studies, and provides illustrative diagrams to elucidate the core concepts.
Introduction to Candesartan Cilexetil and Impurity E
Candesartan cilexetil is a prodrug that is hydrolyzed in the body to its active form, candesartan, a potent and selective angiotensin II receptor antagonist. It is widely used in the treatment of hypertension and heart failure. As with any pharmaceutical compound, the presence of impurities can affect the drug's efficacy and safety.
This compound is identified as (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate. It is an N-ethylated derivative of candesartan cilexetil, where an ethyl group is attached to the N1 position of the tetrazole ring. The presence of this and other impurities is closely monitored during the manufacturing process and stability studies of the drug product.
Proposed Formation Mechanism of Impurity E
The primary proposed mechanism for the formation of this compound is an intermolecular reaction between two molecules of candesartan cilexetil. In this reaction, the ethoxy group of one molecule acts as an alkylating agent, transferring its ethyl group to the tetrazole ring of a second molecule. This ethylation can occur at either the N1 or N2 position of the tetrazole ring, leading to the formation of Impurity E (N1-ethyl isomer) and its regioisomer, Impurity F (N2-ethyl isomer).
This reaction is thought to be catalyzed by acidic conditions and elevated temperatures. The proposed pathway highlights a unique degradation route where the drug substance itself participates in the formation of its impurity.
Caption: Proposed intermolecular reaction pathway for the formation of this compound and F.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance under various stress conditions. Several studies have investigated the degradation of candesartan cilexetil under acidic, basic, oxidative, thermal, and photolytic stress.
While these studies confirm the formation of numerous impurities, including N-ethylated derivatives, specific quantitative data on the yield of Impurity E under different conditions is not consistently reported in the available literature. The following table summarizes the qualitative findings regarding the formation of N-ethylated impurities (including Impurity E) under different stress conditions.
| Stress Condition | Temperature | Duration | Observation on N-Ethylated Impurities (including Impurity E) |
| Acidic Hydrolysis | Room Temperature to 60°C | 2 to 24 hours | Formation of N-ethylated impurities has been reported, suggesting the acidic environment can catalyze the intermolecular ethylation. |
| Basic Hydrolysis | Room Temperature | 2 hours | The primary degradation pathway is hydrolysis of the ester linkages. Formation of N-ethylated impurities is generally not reported as a major degradation route under basic conditions. |
| Oxidative Degradation | 25°C | 16 hours | N-ethylated impurities are not typically observed as major degradation products under oxidative stress. |
| Thermal Degradation | 40°C - 75% RH / 60°C | Accelerated Stability / 24 hours | Formation of N-ethylated impurities, including "1 N Ethyl Oxo CCX", "2 N Ethyl Oxo CCX", "2 N Ethyl", and "N Ethyl" has been observed, indicating that elevated temperature promotes their formation.[1] |
| Photolytic Degradation | UV light | Not Specified | Information on the formation of N-ethylated impurities under photolytic stress is limited. |
Note: The information in the table is a qualitative summary based on available literature. The exact yield and rate of formation of Impurity E can vary significantly depending on the specific experimental conditions.
Experimental Protocols
Detailed, replicable experimental protocols for the targeted synthesis and quantification of this compound are not extensively detailed in single public domain sources. However, a general workflow for conducting forced degradation studies and subsequent analysis can be compiled from various published methods.
General Protocol for Forced Degradation of Candesartan Cilexetil
This protocol outlines a general procedure for subjecting candesartan cilexetil to various stress conditions to induce the formation of degradation products, including Impurity E.
References
Physicochemical Properties of Candesartan Cilexetil Impurity E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Candesartan Cilexetil Impurity E, a known related substance of the angiotensin II receptor antagonist, Candesartan Cilexetil. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the development, manufacturing, and quality control of candesartan cilexetil and related pharmaceutical products.
Introduction
Candesartan Cilexetil is a prodrug that is rapidly converted to its active metabolite, candesartan, an angiotensin II receptor blocker used in the management of hypertension.[1] As with any pharmaceutical compound, the purity profile of Candesartan Cilexetil is of critical importance to ensure its safety and efficacy. This compound is an N-1-ethyl analog of the active pharmaceutical ingredient. A thorough understanding of its physicochemical properties is essential for the development of robust analytical methods for its detection and quantification, as well as for controlling its levels in the final drug product.
Chemical Identity and Physicochemical Properties
This compound is chemically identified as (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate.[2][3] Its structure is characterized by the presence of an ethyl group on the tetrazole ring, distinguishing it from the parent drug.
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| Chemical Name | (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate | [2][3] |
| Synonym | Candesartan Cilexetil N1-Ethyl Analog | |
| CAS Number | 914613-35-7 | [2][3][4][5][6] |
| Molecular Formula | C35H38N6O6 | [2][3][4][5][6][7][8] |
| Molecular Weight | 638.71 g/mol | [2][3][4][5][6][7][8] |
| Appearance | Off-white solid | [4] |
| Solubility | Soluble in Methanol (MEOH) and Dimethyl sulfoxide (DMSO) | [4][5] |
| Melting Point | Not available | [4][5] |
| Boiling Point | Not available | |
| pKa | Not available | |
| Storage | 2-8°C | [3][4][5] |
Experimental Protocols
This section outlines the general experimental methodologies for the determination of key physicochemical properties of this compound.
High-Performance Liquid Chromatography (HPLC) for Identification and Quantification
A validated HPLC method is crucial for the separation and quantification of this compound from the active pharmaceutical ingredient and other related substances.
Methodology:
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving optimal separation.
-
Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where both candesartan cilexetil and the impurity have significant absorbance, often around 254 nm.
-
Sample Preparation: A known concentration of the impurity standard is prepared in a suitable diluent (e.g., a mixture of acetonitrile and water). The sample containing the unknown amount of the impurity is dissolved in the same diluent.
-
Quantification: The concentration of the impurity in the sample is determined by comparing its peak area to the peak area of the certified reference standard.
Determination of Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Methodology:
-
Instrumentation: A capillary melting point apparatus.
-
Sample Preparation: The solid sample of this compound is finely powdered and packed into a capillary tube to a height of 2-4 mm.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point. The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded as the melting range. For a pure substance, this range is typically narrow.
Determination of Solubility
Understanding the solubility of an impurity is important for developing appropriate analytical methods and for understanding its potential fate and transport.
Methodology:
-
Equilibrium Solubility Method: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffers of different pH, organic solvents). The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours). The suspension is then filtered to remove the undissolved solid. The concentration of the dissolved impurity in the filtrate is determined using a validated analytical method, such as HPLC-UV.
pKa Determination
The pKa value provides information about the ionization state of a molecule at different pH values, which influences its solubility, absorption, and other properties.
Methodology:
-
Potentiometric Titration: A solution of this compound is titrated with a standard solution of an acid or a base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.
-
UV-Vis Spectrophotometry: The UV-Vis spectrum of the impurity is recorded in solutions of different known pH values. The pKa can be calculated from the changes in absorbance at a specific wavelength as a function of pH.
Formation Pathway and Logical Relationships
This compound is an N-alkylated impurity. Such impurities can be formed during the synthesis of the drug substance or through degradation. Forced degradation studies of candesartan cilexetil have shown that the drug degrades under various stress conditions, including acidic, basic, and oxidative environments.[2][4][9][10] The formation of N-ethyl impurities can occur if ethylating agents are present as reactants or intermediates in the synthesis process, or as impurities in raw materials or solvents.
The following diagram illustrates a logical workflow for the identification and characterization of this compound.
Caption: Workflow for the identification and characterization of this compound.
The following diagram illustrates a potential formation pathway for N-alkylated impurities of candesartan.
Caption: Potential formation pathway of N-alkylated candesartan impurities like Impurity E.
Conclusion
This technical guide has summarized the key physicochemical properties of this compound and provided an overview of the experimental protocols for their determination. A thorough understanding of these properties is fundamental for ensuring the quality, safety, and efficacy of Candesartan Cilexetil drug products. The information presented herein serves as a foundational resource for scientists and researchers in the pharmaceutical industry. Further investigation into the specific quantitative values for properties such as melting point and pKa, and the development of a dedicated certified reference standard are recommended for robust analytical control.
References
- 1. iajpr.com [iajpr.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Pharmaceutical Secondary Standard; Certified Reference Material 914613-35-7 [sigmaaldrich.com]
- 4. ovid.com [ovid.com]
- 5. allmpus.com [allmpus.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. thinksrs.com [thinksrs.com]
- 8. ksplifescience.com [ksplifescience.com]
- 9. Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method - Phechkrajang - Pharmaceutical Chemistry Journal [journals.rcsi.science]
- 10. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
Candesartan Cilexetil Impurity E: A Technical Overview of its Formation, Analysis, and Control
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Candesartan Cilexetil Impurity E, a critical degradation product encountered during the stability testing and manufacturing of the antihypertensive drug, Candesartan Cilexetil. Understanding the formation, identification, and quantification of this impurity is paramount for ensuring drug product quality, safety, and regulatory compliance.
Characterization of this compound
This compound is identified as the N1-ethyl substituted analogue of the parent drug molecule on the tetrazole ring. Its formal chemical identity is as follows:
| Parameter | Details |
| Systematic Name | 2-Ethoxy-1-[[2'-[1-ethyl-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid 1-[[(cyclohexyloxy) carbonyl]oxy]ethyl ester[1][2] |
| Common Name | 1H-N1-Ethyl Candesartan Cilexetil[1] |
| CAS Number | 914613-35-7[1][2] |
| Molecular Formula | C₃₅H₃₈N₆O₆[1][2][3] |
| Molecular Weight | 638.71 g/mol [1][2][3] |
Mechanism of Formation: A Degradation Pathway
This compound is not typically a process-related impurity from synthesis but is rather formed as a degradation product.[4] It is observed to form during stability studies, particularly under thermal stress.[5][6]
The proposed mechanism for its formation is a unique intermolecular reaction. Under conditions such as elevated temperature, the ethoxy group on the benzimidazole portion of one Candesartan Cilexetil molecule can act as an alkylating agent. This group ethylates the N1 position of the tetrazole ring on a second Candesartan Cilexetil molecule, leading to the formation of Impurity E.[4] This pathway highlights a degradation route dependent on the self-reaction of the active pharmaceutical ingredient (API).
Quantitative Analysis from Forced Degradation Studies
Forced degradation studies are essential to understand the stability profile of a drug substance. Candesartan Cilexetil has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light, to identify potential degradation products.[5]
While specific quantitative data for Impurity E is not always reported separately, studies have quantified related N-ethyl impurities that form under identical conditions, providing a clear indication of the degradation profile. Thermal stress is the most relevant condition for the formation of Impurity E and its analogues.[5]
The following table summarizes typical results from a forced degradation study of Candesartan Cilexetil tablets.
| Stress Condition | Parameters | Major Degradants Observed | % Degradation / Impurity Formed |
| Acid Hydrolysis | 0.5 N HCl, Room Temp, 2 h | Des Ethyl CCX | 0.13% |
| Base Hydrolysis | 0.5 N NaOH, Room Temp, 2 h | Impurity CDS-6 | 1.2% |
| Oxidation | 10% H₂O₂, 25°C, 16 h | - | 3.8% (Total Degradation) |
| Thermal | 60°C, 48 h | 1N Ethyl Oxo CCX 2N Ethyl Oxo CCX 2N Ethyl CCX | 0.09% 0.11% 0.07% |
| Photostability | UV Light Exposure | - | No significant degradation |
| (Data adapted from a UPLC study on Candesartan Cilexetil tablets[5]) |
These results clearly demonstrate that N-ethylated impurities, including the family to which Impurity E belongs, are primarily formed under thermal stress conditions. Stability studies have shown that the levels of these N-ethyl impurities can increase to between 0.05% and 0.4% in the final drug product.[6]
Detailed Experimental Protocols
Accurate detection and quantification of Impurity E require a validated, stability-indicating analytical method. An Ultra High-Pressure Liquid Chromatography (UPLC) method is highly suitable for this purpose.
Protocol: UPLC Method for Candesartan Cilexetil and its Impurities
-
Instrumentation:
-
Waters ACQUITY UPLC system or equivalent, equipped with a photodiode array (PDA) detector.[5]
-
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile and water in a 95:5 v/v ratio.[6]
-
Gradient Elution: A suitable gradient program to ensure separation of all impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm for Impurity E and other related substances.[5][6]
-
Injection Volume: 2.0 µL.
-
-
Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile.
-
Standard Solution: Prepare a stock solution of Candesartan Cilexetil and a separate stock solution containing a known concentration of Impurity E reference standard (e.g., 100 µg/mL). Further dilute to a working concentration (e.g., 2.5 µg/mL).[5]
-
Sample Preparation (Tablets): Weigh and powder a suitable number of tablets. Disperse an amount of powder equivalent to a target concentration of Candesartan Cilexetil (e.g., 500 µg/mL) in diluent. Sonicate to dissolve and dilute to the final volume. Filter through a 0.22 µm filter before injection.
-
-
Method Validation:
-
The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
-
Linearity: The response for Impurity E should be linear across a range from the Limit of Quantification (LOQ) to at least 150% of the target concentration. A typical validated range for Impurity E is 0.00102–0.0511 mg/mL.[7]
-
Specificity: Forced degradation samples are analyzed to ensure that the peaks for all degradation products are well-resolved from the main Candesartan Cilexetil peak and from each other, with no co-elution.
-
Visualization of Experimental Workflow
The process of identifying degradation products like Impurity E follows a structured workflow, from subjecting the drug to stress to final data analysis.
References
- 1. allmpus.com [allmpus.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
Methodological & Application
Application Note: A Validated UPLC Method for the Rapid Separation of Candesartan and Its Impurities, Including Impurity E
Introduction
Candesartan cilexetil is a potent and selective angiotensin II type 1 (AT1) receptor antagonist widely used in the treatment of hypertension and heart failure.[1][2] During the synthesis and storage of candesartan cilexetil, several process-related impurities and degradation products can arise.[3][4] The identification and quantification of these impurities are crucial for ensuring the safety, efficacy, and quality of the final drug product, as mandated by regulatory agencies.[4] This application note describes a sensitive, specific, and rapid Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of candesartan and its known impurities, with a particular focus on the successful separation of impurity E. The use of UPLC technology, with its sub-2 µm particle columns, allows for significantly faster analysis times and improved resolution compared to traditional HPLC methods.[5][6]
Experimental
A selective and sensitive UPLC method was developed for the determination of candesartan cilexetil and its impurities in pharmaceutical formulations.[5][7] The chromatographic separation was optimized to ensure baseline resolution of all relevant impurities, including impurity E.
Instrumentation and Columns
-
System: Waters Acquity UPLC system with a binary solvent manager, sample manager, column heating compartment, and a photodiode array (PDA) detector.[6]
-
Column: ACQUITY UPLC BEH Shield RP18, 100 mm × 2.1 mm, 1.7 µm.[6]
-
Software: Waters Empower software.[6]
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation of candesartan and its impurities.
| Parameter | Condition |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.0 with Orthophosphoric Acid)[6][7] |
| Mobile Phase B | 95% Acetonitrile and 5% Milli-Q Water[6][7] |
| Gradient Elution | A gradient program is utilized to ensure the separation of all impurities with varying polarities. |
| Flow Rate | 0.4 mL/min[8][9] |
| Column Temperature | 30°C[4] |
| Injection Volume | 1.0 - 2.0 µL[4][8] |
| Detection Wavelength | 254 nm for candesartan and most impurities; 210 nm for specific process-related impurities.[5][7] |
| Total Run Time | Approximately 20 minutes.[5][7] |
Protocols
1. Standard Solution Preparation
-
Candesartan Standard: Accurately weigh and dissolve an appropriate amount of candesartan cilexetil working standard in the diluent (typically a mixture of water and acetonitrile) to obtain a final concentration of approximately 500 µg/mL.[5][6]
-
Impurity Stock Solution: Prepare a stock solution containing all known impurities, including impurity E, by dissolving accurately weighed amounts of each impurity in the diluent to achieve a concentration of approximately 100 µg/mL for each impurity.[5][6]
-
Spiked Sample Solution: To confirm the separation and identification of impurities, a spiked sample can be prepared by adding a known volume of the impurity stock solution to the candesartan standard solution.[5][6]
2. Sample Preparation (for Tablets)
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).[5]
-
Accurately weigh a portion of the powder equivalent to a specific amount of candesartan cilexetil (e.g., 50 mg).[5]
-
Transfer the powder to a suitable volumetric flask and add the diluent.
-
Sonicate for approximately 20 minutes to ensure complete dissolution of the drug.[5]
-
Dilute to the final volume with the diluent.
-
Centrifuge a portion of the solution to remove any undissolved excipients.[5]
-
The clear supernatant is then ready for injection into the UPLC system.
Results and Discussion
The developed UPLC method successfully separates candesartan from its known impurities, including impurity E, within a 20-minute run time.[5][7] The method demonstrates excellent resolution and peak shape for all analytes. The use of a PDA detector allows for the monitoring of different impurities at their respective optimal wavelengths, enhancing the sensitivity and accuracy of the method.[5][7]
Method Validation Summary
The analytical method was validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[3]
| Validation Parameter | Result |
| Specificity | The method is specific for candesartan and its impurities, with no interference from the placebo or degradation products.[3] |
| Linearity | The response for candesartan and each impurity was found to be linear over the concentration range of the Limit of Quantification (LOQ) to 200% of the standard concentration, with a correlation coefficient (r²) > 0.999.[3][5] |
| Precision | The method is precise, with the relative standard deviation (RSD) for replicate injections being less than 15% for each impurity.[6][7] |
| Accuracy | The accuracy of the method was confirmed by recovery studies, with recoveries typically within ±15% of the actual amount.[3] |
| Sensitivity | The limits of detection (LOD) and quantification (LOQ) were established at levels suitable for the detection and quantification of impurities at specified reporting thresholds. |
| Robustness | The method was found to be robust, with minor variations in chromatographic conditions (e.g., pH of mobile phase, column temperature) not significantly affecting the results.[8] |
UPLC Experimental Workflow
Caption: Workflow for the UPLC analysis of candesartan impurities.
The described UPLC method is rapid, sensitive, specific, and robust for the separation and quantification of candesartan and its impurities, including impurity E. This method is suitable for routine quality control analysis of candesartan cilexetil in bulk drug and pharmaceutical dosage forms, as well as for stability studies. The short analysis time and high resolution offered by this UPLC method can significantly improve laboratory throughput and efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. iajpr.com [iajpr.com]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product | Semantic Scholar [semanticscholar.org]
- 8. scirp.org [scirp.org]
- 9. A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples [file.scirp.org]
Application Note: A Robust LC-MS/MS Protocol for the Sensitive Detection of Candesartan Cilexetil Impurity E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candesartan cilexetil is a potent and selective angiotensin II receptor antagonist widely prescribed for the treatment of hypertension and heart failure.[1] During the synthesis and storage of candesartan cilexetil, various process-related impurities and degradation products can emerge. The presence of these impurities, even at trace levels, can potentially impact the safety and efficacy of the final drug product.[2][3][4] Therefore, regulatory bodies mandate stringent control over impurity levels in active pharmaceutical ingredients (APIs) and finished drug products.
Candesartan Cilexetil Impurity E, chemically known as (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate, is a potential process-related impurity.[5][6][7][8] Its structural similarity to the parent drug underscores the need for a highly selective and sensitive analytical method for its detection and quantification. This application note details a comprehensive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the reliable determination of this compound. The method is designed to be robust and suitable for quality control and stability testing in pharmaceutical development.
Materials and Methods
1. Reagents and Materials
-
This compound reference standard
-
Candesartan Cilexetil reference standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source is required.
3. Sample Preparation
The following protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., bulk drug substance, formulated product).
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to prepare calibration standards and quality control samples at desired concentrations.
-
-
Sample Preparation (from Drug Substance):
-
Accurately weigh a suitable amount of the Candesartan Cilexetil drug substance.
-
Dissolve the sample in a known volume of diluent (e.g., acetonitrile:water 50:50 v/v) to achieve a target concentration.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.
-
4. Experimental Protocol
The following tables summarize the optimized LC-MS/MS conditions for the detection of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Time (min) |
| 0.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Precursor Ion (m/z) | 639.3 (for [M+H]⁺) |
| Product Ions (m/z) | To be determined experimentally (e.g., fragmentation of the ester or tetrazole group) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Logical Relationship and Experimental Workflow
Caption: Relationship between the API and Impurity E.
Caption: LC-MS/MS experimental workflow.
Expected Quantitative Performance
The following table presents the anticipated performance characteristics of this LC-MS/MS method. These values are illustrative and must be confirmed during formal method validation according to ICH guidelines.[2][9]
Table 3: Expected Quantitative Performance
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Linearity (r²) | > 0.995 |
| Concentration Range | 0.15 - 100 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Results and Discussion
This LC-MS/MS method provides a highly selective and sensitive approach for the detection and quantification of this compound. The use of a C18 column with a gradient elution program allows for effective separation of the impurity from the parent API and other potential impurities. The tandem mass spectrometry detection in MRM mode ensures high specificity and minimizes matrix interference, which is crucial for achieving low detection and quantification limits.[3][4]
The proposed method is suitable for routine quality control analysis of Candesartan Cilexetil bulk drug substance and can be adapted for the analysis of finished pharmaceutical products. The short run time allows for high-throughput analysis, which is advantageous in a drug development setting.
Conclusion
The described LC-MS/MS protocol offers a robust and reliable method for the determination of this compound. The high sensitivity and selectivity of the method make it an invaluable tool for ensuring the quality, safety, and efficacy of Candesartan Cilexetil products. It is recommended that a full method validation be performed in accordance with regulatory guidelines prior to implementation for routine analysis.
References
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. japsonline.com [japsonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. allmpus.com [allmpus.com]
- 7. ksplifescience.com [ksplifescience.com]
- 8. pharmaceresearch.com [pharmaceresearch.com]
- 9. ijper.org [ijper.org]
Application Note & Protocol: Preparation and Use of Candesartan Cilexetil Impurity E Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candesartan cilexetil is an angiotensin II receptor antagonist used in the treatment of hypertension.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Candesartan Cilexetil Impurity E is a known related substance that must be monitored and controlled within specified limits. This document provides a detailed protocol for the preparation of a reference standard for this compound and its application in analytical methods for the identification and quantification of this impurity in drug substances and products.
This compound is chemically known as (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate.[2][3] It is also referred to as Candesartan Cilexetil N1-Ethyl Analog.[4]
Physicochemical Data of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| Chemical Name | (1RS)-1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate | [3] |
| Synonym | Candesartan Cilexetil N1-Ethyl Analog | [4] |
| CAS Number | 914613-35-7 | [2][3][5] |
| Molecular Formula | C₃₅H₃₈N₆O₆ | [2][3] |
| Molecular Weight | 638.71 g/mol | [2][3] |
| Appearance | Off-white solid | [5] |
| Solubility | Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) | [5] |
| Storage | 2-8°C | [5][6] |
Experimental Protocols
Preparation of this compound Reference Standard Solutions
This protocol describes the preparation of stock and working standard solutions of this compound. These solutions can be used for method development, validation, and routine quality control analysis.
3.1.1. Materials and Reagents
-
This compound Reference Standard (Purity ≥ 95%)[5]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes (calibrated)
3.1.2. Preparation of Impurity E Stock Solution (e.g., 100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 50 mL of a suitable diluent. Based on solubility data, methanol is a recommended solvent.[5] An alternative diluent, often used for Candesartan and its impurities, is a mixture of acetonitrile and water.[7]
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up to the mark with the diluent and mix thoroughly.
-
This stock solution should be stored at 2-8°C and protected from light.[5][6]
3.1.3. Preparation of Impurity E Working Standard Solution (e.g., 1.0 µg/mL)
-
Pipette an appropriate volume of the Impurity E Stock Solution into a volumetric flask. For example, to prepare a 1.0 µg/mL solution, pipette 1.0 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the analytical method's mobile phase or a suitable diluent (e.g., a mixture of acetonitrile and water).[7]
-
Mix thoroughly.
-
This working solution should be freshly prepared for each analytical run.
Analytical Method for Quantification of Impurity E
A validated Ultra High-Performance Liquid Chromatography (UPLC) method is suitable for the separation and quantification of this compound.[7] The following is a representative method based on published literature.
3.2.1. Chromatographic Conditions
| Parameter | Condition | References |
| Instrument | Waters Acquity UPLC system or equivalent | [7][8] |
| Column | BEH Shield RP18, or equivalent C18 column | [7][8] |
| Mobile Phase A | 0.01 M phosphate buffer adjusted to pH 3.0 with Orthophosphoric acid | [7] |
| Mobile Phase B | 95% Acetonitrile and 5% Water | [7] |
| Gradient Elution | A time-based gradient program should be developed to ensure separation from Candesartan and other impurities. | [7] |
| Flow Rate | A typical flow rate for UPLC is between 0.3 and 0.6 mL/min. | |
| Column Temperature | 30°C | [9] |
| Detection Wavelength | 254 nm | [7] |
| Injection Volume | 1-10 µL | [7][10] |
| Run Time | Approximately 20 minutes to ensure elution of all impurities. | [7] |
3.2.2. System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria. A system suitability solution containing Candesartan Cilexetil and known impurities, including Impurity E, should be injected.
| Parameter | Acceptance Criteria | References |
| Tailing Factor | NMT 2.0 | [9] |
| Relative Standard Deviation (RSD) | NMT 10.0% for replicate injections | [9] |
| Resolution | Minimum resolution of 1.5 between Impurity E and any adjacent peak. | [10] |
Diagrams
Caption: Workflow for the preparation and analytical use of the this compound reference standard.
Caption: Logical relationship between Candesartan Cilexetil and its process-related/degradation product, Impurity E.
Conclusion
The accurate preparation of a this compound reference standard is fundamental for the reliable quantification of this impurity in pharmaceutical materials. The protocols outlined in this application note provide a comprehensive guide for researchers and scientists. Adherence to these procedures, in conjunction with a validated analytical method, will ensure the quality and safety of Candesartan Cilexetil-containing products. It is recommended to use commercially available, certified reference materials for the highest accuracy and regulatory compliance.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaceresearch.com [pharmaceresearch.com]
- 4. ispstandards.com [ispstandards.com]
- 5. allmpus.com [allmpus.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uspnf.com [uspnf.com]
- 10. edqm.eu [edqm.eu]
Application Note: Quantification of Impurity E in Candesartan Cilexetil Bulk Drug
AN-2025-12-26
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the quantification of Impurity E in Candesartan Cilexetil bulk drug substance using a validated Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method. The described methodology is crucial for ensuring the quality, safety, and efficacy of Candesartan Cilexetil, a widely used antihypertensive drug.[1][2] The protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for sample preparation, chromatographic separation, and data analysis. Additionally, representative quantitative data and validation parameters are presented in tabular format for easy reference.
Introduction
Candesartan Cilexetil is a prodrug that is rapidly converted to its active form, candesartan, an angiotensin II receptor blocker used for the treatment of hypertension.[3] The manufacturing process and storage of Candesartan Cilexetil can lead to the formation of various impurities, which may impact the drug's potency and safety.[1][2] Regulatory agencies worldwide mandate strict control over the levels of these impurities in the final drug product.
Impurity E, chemically known as N2-ethyl candesartan cilexetil, is one of the potential process-related impurities of Candesartan Cilexetil.[4] Its accurate quantification is essential for quality control and to ensure compliance with pharmacopeial limits. This application note describes a robust and sensitive RP-UPLC method for the determination of Impurity E in Candesartan Cilexetil bulk drug.
Experimental
Instrumentation and Materials
-
Instrumentation: A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis. A Waters Acquity UPLC system or equivalent is suitable.[5][6]
-
Column: A high-resolution reversed-phase column, such as a Waters Acquity UPLC BEH Shield RP18 (100 mm x 2.1 mm, 1.7 µm), provides excellent separation of Candesartan Cilexetil and its impurities.[5][6]
-
Chemicals and Reagents:
Chromatographic Conditions
The following chromatographic conditions have been demonstrated to be effective for the separation and quantification of Impurity E:
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH Shield RP18 (100 mm x 2.1 mm, 1.7 µm)[5][6] |
| Mobile Phase A | 0.1% Acetic Acid in a mixture of Water and Acetonitrile (95:5 v/v)[2] |
| Mobile Phase B | 0.1% Acetic Acid in a mixture of Acetonitrile and Water (95:5 v/v)[2] |
| Gradient Program | Time (min) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C[2] |
| Detector Wavelength | 265 nm[2] |
| Injection Volume | 1.0 µL[2] |
| Diluent | Methanol and Water (90:10 v/v)[2] |
Preparation of Solutions
-
Standard Stock Solution of Impurity E: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of approximately 100 µg/mL.
-
Standard Solution: Further dilute the Standard Stock Solution of Impurity E with the diluent to achieve a final concentration that is equivalent to the reporting limit (e.g., 0.05% of the test concentration). For a test concentration of 500 µg/mL, this would be 0.25 µg/mL.
-
Test Solution: Accurately weigh and dissolve about 25 mg of the Candesartan Cilexetil bulk drug sample in 50.0 mL of the diluent to obtain a concentration of approximately 500 µg/mL.[5]
Detailed Protocol
-
System Suitability:
-
Inject the diluent as a blank to ensure the absence of interfering peaks.
-
Inject the Standard Solution five times. The relative standard deviation (RSD) of the peak areas for Impurity E should be not more than 5.0%.
-
-
Analysis of the Test Solution:
-
Inject the Test Solution into the UPLC system.
-
Record the chromatogram and identify the peak corresponding to Impurity E based on its retention time relative to the standard.
-
-
Calculation:
-
Calculate the percentage of Impurity E in the Candesartan Cilexetil bulk drug sample using the following formula:
Where:
-
Area_Impurity_E_Sample is the peak area of Impurity E in the chromatogram of the Test Solution.
-
Area_Impurity_E_Standard is the average peak area of Impurity E in the chromatograms of the Standard Solution.
-
Conc_Standard is the concentration of Impurity E in the Standard Solution (in mg/mL).
-
Conc_Sample is the concentration of Candesartan Cilexetil in the Test Solution (in mg/mL).
-
Data Presentation
The following tables summarize the quantitative data and validation parameters for the determination of Impurity E in Candesartan Cilexetil.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor for Impurity E Peak | Not more than 2.0 | 1.2 |
| Theoretical Plates for Impurity E Peak | Not less than 2000 | > 5000 |
| %RSD for 5 Injections of Standard | Not more than 5.0% | < 2.0% |
Table 2: Method Validation Summary for Impurity E
| Parameter | Result |
| Linearity Range (mg/mL) | 0.00102–0.0511[1][2] |
| Correlation Coefficient (r²) | > 0.9998[1][2] |
| Limit of Detection (LOD) | 0.01% (relative to a 500 µg/mL solution) |
| Limit of Quantification (LOQ) | 0.03% (relative to a 500 µg/mL solution) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 3.0% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of Impurity E.
Logical Relationship of Components
Caption: Relationship between the drug, impurity, and analytical method.
Conclusion
The RP-UPLC method described in this application note is specific, sensitive, and accurate for the quantification of Impurity E in Candesartan Cilexetil bulk drug. The provided protocol and validation data demonstrate the suitability of this method for routine quality control analysis in the pharmaceutical industry, ensuring that the levels of this impurity are maintained within the acceptable limits set by regulatory authorities.
References
- 1. akjournals.com [akjournals.com]
- 2. akjournals.com [akjournals.com]
- 3. iajpr.com [iajpr.com]
- 4. scispace.com [scispace.com]
- 5. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Impurity E in Ciprofloxacin Pharmaceutical Dosage Forms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the detection and quantification of Impurity E in ciprofloxacin pharmaceutical dosage forms. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, may contain several process-related and degradation impurities that need to be monitored to ensure the safety and efficacy of the final drug product.[1] Impurity E, chemically identified as 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one, also known as Decarboxy Ciprofloxacin, is a specified impurity in the European Pharmacopoeia.
Chemical Information of Ciprofloxacin and Impurity E:
| Compound | Chemical Name | CAS Number | Molecular Formula |
| Ciprofloxacin | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | 85721-33-1 | C₁₇H₁₈FN₃O₃ |
| Impurity E | 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one | 105394-83-0 | C₁₆H₁₈FN₃O |
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended technique for the quantification of Impurity E and other related substances in ciprofloxacin.[1] This method provides the necessary specificity, sensitivity, and accuracy for routine quality control analysis.
Experimental Workflow
The following diagram illustrates the overall workflow for the detection of Impurity E in ciprofloxacin dosage forms.
Detailed Experimental Protocol
This protocol is based on the European Pharmacopoeia (Eur. Ph.) method for the analysis of ciprofloxacin and its related substances.[1]
Materials and Reagents
-
Ciprofloxacin Hydrochloride Reference Standard (CRS)
-
Ciprofloxacin Impurity E Reference Standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Triethylamine (analytical grade)
-
Water (HPLC grade)
-
Ciprofloxacin tablets/dosage form
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Analytical column: C18, 5 µm, 250 mm x 4.6 mm.
-
Data acquisition and processing software.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A mixture of 13 volumes of acetonitrile and 87 volumes of a 2.45 g/L solution of phosphoric acid in water. The pH is adjusted to 3.0 ± 0.1 with triethylamine. |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 278 nm |
| Injection Volume | 50 µL |
Preparation of Solutions
-
Test Solution: Accurately weigh and transfer a quantity of the powdered tablets equivalent to 25 mg of ciprofloxacin into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Reference Solution (a): Dissolve an accurately weighed quantity of Ciprofloxacin Hydrochloride CRS in the mobile phase to obtain a solution having a known concentration of about 0.5 mg/mL.
-
Reference Solution (b) - for Impurity E quantification: Dissolve an accurately weighed quantity of Ciprofloxacin Impurity E reference standard in the mobile phase to obtain a solution with a known concentration. Further dilute to a final concentration corresponding to the specification limit of Impurity E (e.g., 0.2% of the test solution concentration).
-
System Suitability Solution: Prepare a solution containing a known concentration of Ciprofloxacin Hydrochloride CRS and other specified impurities (B, C, D, and E) to verify the system's performance.
System Suitability
Inject the system suitability solution. The system is considered suitable for analysis if the following criteria are met:
| Parameter | Requirement |
| Resolution | The resolution between the peaks of impurity B and impurity C should be at least 1.3.[1] |
| Tailing Factor | The tailing factor for the ciprofloxacin peak should be between 0.8 and 1.5.[1] |
Analytical Procedure
-
Inject the mobile phase as a blank to ensure a stable baseline.
-
Inject the Reference Solution (b) to determine the retention time and response of Impurity E.
-
Inject the Test Solution.
-
Identify the peak corresponding to Impurity E in the chromatogram of the Test Solution by comparing its retention time with that obtained from Reference Solution (b).
-
Calculate the percentage of Impurity E in the dosage form using the external standard method.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the HPLC analysis.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Impurity E | ~3.55 | ~0.40 |
| Impurity B | ~5.98 | ~0.67 |
| Impurity C | ~6.65 | ~0.74 |
| Ciprofloxacin | ~8.96 | 1.00 |
| Impurity D | ~11.86 | ~1.32 |
Retention times are approximate and may vary slightly depending on the specific HPLC system and column.[1]
Table 2: Method Validation Parameters for Impurity E
| Parameter | Typical Value |
| Linearity Range | LOQ to 150% of the specification limit |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.00003 mg/mL |
| Limit of Quantification (LOQ) | ~0.00010 mg/mL |
LOD and LOQ values are for Decarboxy impurity (Impurity E) as reported in a UPLC method, which is expected to have higher sensitivity than HPLC.[2]
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analytical method parameters and the desired outcome of accurate impurity quantification.
References
Application Note: A Stability-Indicating HPLC Method for the Determination of Candesartan Cilexetil and Its Impurities
Abstract
This application note describes a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Candesartan Cilexetil and its process-related and degradation impurities. The developed method is specific, accurate, precise, and linear over a specified concentration range, making it suitable for routine quality control and stability testing of Candesartan Cilexetil in bulk drug and pharmaceutical dosage forms. The method effectively separates the active pharmaceutical ingredient (API) from its potential impurities and degradation products generated under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.
Introduction
Candesartan Cilexetil is a potent, long-acting angiotensin II receptor antagonist used in the treatment of hypertension.[1] As with any pharmaceutical product, the presence of impurities can affect the safety and efficacy of the drug. Therefore, a validated stability-indicating assay method is crucial to ensure the quality and stability of Candesartan Cilexetil formulations. This application note provides a detailed protocol for an HPLC method capable of separating Candesartan Cilexetil from its known impurities and degradation products. The method's stability-indicating nature was confirmed through forced degradation studies, where the drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[2][3][4][5]
Experimental
Materials and Reagents
-
Candesartan Cilexetil reference standard and impurity standards were sourced from a reputable supplier (e.g., European Pharmacopoeia (EP) or United States Pharmacopeia (USP)).[6]
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
Equipment
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 2.5 with orthophosphoric acid.[7] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A gradient program is often employed to achieve optimal separation. A typical program might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B over the run time. |
| Flow Rate | 1.0 mL/min[2][7][8] |
| Column Temperature | 30 °C[9] |
| Detection Wavelength | 254 nm is a commonly used wavelength for detection.[2][10][11][12][13] Some methods also utilize 210 nm for specific impurities.[10][14] |
| Injection Volume | 10 µL |
Protocols
Preparation of Solutions
Mobile Phase A (Buffer Preparation):
-
Weigh and dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to obtain a 20 mM solution.
-
Adjust the pH of the solution to 2.5 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas before use.
Standard Stock Solution Preparation:
-
Accurately weigh about 25 mg of Candesartan Cilexetil reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water). Sonicate if necessary to ensure complete dissolution.
Impurity Stock Solution Preparation:
-
Accurately weigh about 1 mg of each impurity standard into separate volumetric flasks.
-
Dissolve and dilute to a known volume with the diluent.
Sample Preparation (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of Candesartan Cilexetil and transfer it to a suitable volumetric flask.
-
Add a portion of the diluent, sonicate for a specified time to ensure complete extraction of the drug, and then dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating capability of the method.[2][3][4]
-
Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for a specified period.
-
Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration.
-
Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and visible light as per ICH guidelines.
After exposure, neutralize the acidic and basic samples and dilute all stressed samples to a suitable concentration for HPLC analysis.
Data Presentation
The performance of the method was validated according to ICH guidelines. A summary of the validation parameters is presented in Table 2.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | No interference from placebo or degradation products at the retention time of the API and its impurities. | The method demonstrated good resolution between Candesartan Cilexetil and all known impurities and degradation peaks. |
| Linearity (r²) | ≥ 0.999 | > 0.999 for Candesartan Cilexetil and all impurities.[14][15] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Within the acceptable range for all components. |
| Precision (% RSD) | ≤ 2.0% for the assay; ≤ 15% for impurities.[14][15] | < 1.0% for the assay; < 5.0% for impurities. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Determined for each impurity. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | Determined for each impurity. |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | The method was found to be robust with respect to changes in flow rate, column temperature, and mobile phase pH. |
Workflow and Diagrams
The overall workflow for the stability-indicating assay of Candesartan Cilexetil is depicted in the following diagram.
Caption: Experimental workflow for the stability-indicating HPLC assay of Candesartan Cilexetil.
Conclusion
The described HPLC method is a reliable and robust stability-indicating assay for the determination of Candesartan Cilexetil and its impurities. The method's validation as per ICH guidelines confirms its suitability for routine quality control and stability studies in the pharmaceutical industry. The clear separation of the main peak from all potential impurities and degradation products ensures the accurate assessment of the drug product's quality and stability over its shelf life.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method - Phechkrajang - Pharmaceutical Chemistry Journal [journals.rcsi.science]
- 3. researchgate.net [researchgate.net]
- 4. A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples [scirp.org]
- 5. ovid.com [ovid.com]
- 6. edqm.eu [edqm.eu]
- 7. scispace.com [scispace.com]
- 8. ijpbs.com [ijpbs.com]
- 9. uspnf.com [uspnf.com]
- 10. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. drugfuture.com [drugfuture.com]
- 14. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
resolving co-elution of Candesartan Impurity E with other peaks
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving the co-elution of Candesartan Impurity E with other peaks during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is Candesartan Impurity E and why is its resolution important?
A1: Candesartan Impurity E is a process-related impurity in the synthesis of Candesartan Cilexetil.[1][2][3][4][5] Its chemical name is (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate.[2][3][4] Accurate quantification of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. Co-elution with other peaks can lead to inaccurate quantification of Impurity E and other components, potentially masking a quality issue.
Q2: What are the typical chromatographic conditions for Candesartan and its impurities?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) are commonly employed for the analysis of Candesartan and its impurities.[6][7] Typical methods utilize C18 or BEH Shield RP18 columns with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile, often in a gradient elution mode.[6][7][8][9] Detection is usually performed using a UV detector at wavelengths around 210 nm and 254 nm.[6][8]
Q3: What causes co-elution of peaks in HPLC?
A3: Co-elution occurs when two or more compounds are not adequately separated by the chromatographic system and elute from the column at the same or very similar times.[10] This can be due to insufficient selectivity of the stationary phase, improper mobile phase composition, or suboptimal chromatographic parameters such as temperature or gradient slope.[10][11]
Troubleshooting Guide: Resolving Co-elution of Candesartan Impurity E
This guide provides a systematic approach to troubleshooting and resolving the co-elution of Candesartan Impurity E with other peaks.
Step 1: Peak Purity Assessment
Before modifying the method, it's crucial to confirm that you are indeed observing co-elution.
-
Visual Inspection: Look for asymmetrical peaks, shoulders, or broader than expected peaks in your chromatogram.[10]
-
Detector-based Assessment: If you are using a diode array detector (DAD) or a mass spectrometer (MS), you can assess peak purity.
Step 2: Method Optimization Strategies
If co-elution is confirmed, the following parameters can be adjusted to improve resolution. It is recommended to change one parameter at a time to understand its effect.
1. Mobile Phase Modification:
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Candesartan and its impurities. A small change in pH (± 0.2-0.5 units) can alter the ionization state of the analytes and improve selectivity. It is advisable to work within a pH range that is at least 2 units away from the pKa of the compounds of interest.
-
Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can change the elution order and improve separation.[6] Methanol and acetonitrile have different selectivities in reversed-phase chromatography.
-
Buffer Concentration: Adjusting the buffer concentration can influence peak shape and retention, especially for ionic compounds.
2. Stationary Phase and Column Parameters:
-
Column Chemistry: If modifications to the mobile phase are unsuccessful, consider using a column with a different stationary phase. For example, if you are using a standard C18 column, a phenyl-hexyl or a polar-embedded column might offer different selectivity.
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., UPLC columns with <2 µm particles) can significantly increase efficiency and resolution.[6][7] A longer column can also improve separation, but will increase run time and backpressure.
3. Gradient Profile Optimization:
-
Gradient Slope: A shallower gradient (a slower increase in the organic modifier concentration) can improve the resolution of closely eluting peaks.
-
Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition during the gradient can help to separate critical pairs.
4. Temperature Control:
-
Column Temperature: Changing the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity and resolution. It is recommended to evaluate a range of temperatures (e.g., 25°C to 45°C).
Experimental Protocols
Below is a starting point for an experimental protocol to resolve the co-elution of Candesartan Impurity E.
Initial Chromatographic Conditions (Based on literature[6][7][8]):
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 20.1 | |
| 25 | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 2 µL |
| Diluent | Acetonitrile:Water (50:50) |
Troubleshooting Experiments:
-
pH Study: Prepare mobile phase A with pH values of 2.5, 3.0, and 3.5. Run the analysis at each pH and compare the resolution between Impurity E and the co-eluting peak.
-
Organic Modifier Study: Replace acetonitrile with methanol as mobile phase B and re-run the analysis.
-
Gradient Slope Study: Modify the gradient to have a shallower slope, for example, from 30% to 60% B over 20 minutes.
Data Presentation
The results of the troubleshooting experiments should be summarized in a table for easy comparison.
| Experiment | Parameter Changed | Resolution (Impurity E vs. Co-eluting Peak) | Observations |
| Initial Method | - | Initial Value | Note peak shape and retention times |
| pH Study 1 | pH = 2.5 | Value | Note changes in retention and selectivity |
| pH Study 2 | pH = 3.5 | Value | Note changes in retention and selectivity |
| Organic Modifier | Methanol | Value | Note changes in elution order and peak shape |
| Gradient Slope | Shallower Gradient | Value | Note changes in peak widths and resolution |
Visualizations
Caption: Troubleshooting workflow for resolving co-elution.
Caption: Key parameters for improving chromatographic resolution.
References
- 1. allmpus.com [allmpus.com]
- 2. ksplifescience.com [ksplifescience.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Candesartan Cilexetil Impurity E Pharmaceutical Secondary Standard; Certified Reference Material 914613-35-7 [sigmaaldrich.com]
- 5. Candesartan EP Impurity E | 914613-35-7 | Pharma Impurities | Dr. Ashavin [drashavins.com]
- 6. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Trace Level Detection of Impurity E
Welcome to the technical support center dedicated to improving the analytical sensitivity for trace level detection of Impurity E. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Profile of Impurity E
For the context of this guide, "Impurity E" is a hypothetical, semi-polar, non-volatile organic impurity with a molecular weight of approximately 250 g/mol . It possesses a weak chromophore, leading to poor UV absorbance, and is a potential degradation product of the active pharmaceutical ingredient (API). Its trace-level detection is critical for ensuring product quality and safety.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues you may encounter when developing and executing methods for the detection of Impurity E at trace levels.
Question: Why am I seeing a noisy or drifting baseline in my chromatogram?
Answer: A noisy or drifting baseline can significantly impact the accurate detection and quantification of trace-level impurities. Several factors can contribute to this issue:
-
Mobile Phase Contamination: Trace contaminants in your mobile phase solvents or additives can cause a rising baseline, especially during gradient elution.[1] Always use high-purity solvents (e.g., HPLC or MS-grade) and freshly prepared aqueous buffers filtered through a 0.2 µm or 0.45 µm filter.[1]
-
Pump Issues: Inconsistent solvent delivery from the pump can lead to baseline fluctuations. Ensure your pump is properly primed and free of air bubbles. Regular maintenance of pump seals is also crucial.
-
Detector Instability: The detector lamp may be nearing the end of its life, or the detector cell could be contaminated. Check the lamp's usage hours and clean the detector cell according to the manufacturer's instructions.
-
Column Bleed: Excessive column bleed, where the stationary phase leaches into the mobile phase, can cause a rising baseline, particularly at higher temperatures. Ensure you are operating the column within its recommended temperature and pH range.
Question: I am not able to achieve the required Limit of Detection (LOD) for Impurity E. How can I improve my method's sensitivity?
Answer: Improving the limit of detection is a common challenge in trace analysis. Here are several strategies to enhance sensitivity:
-
Optimize Sample Preparation:
-
Concentration: Concentrate your sample to increase the analyte concentration. Techniques like solid-phase extraction (SPE) can be used to both concentrate the analyte and remove matrix interferences.
-
Minimize Dilution: Avoid excessive dilution of your sample.
-
-
Enhance Detector Response:
-
Wavelength Selection (HPLC-UV): Although Impurity E has a weak chromophore, ensure you are monitoring at its wavelength of maximum absorbance (λmax).
-
Alternative Detectors: Consider using more sensitive detection techniques. Mass spectrometry (MS) is often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) for highly sensitive and specific detection.[2] Charged Aerosol Detection (CAD) is another powerful technique for non-volatile compounds with poor UV absorbance.[3][4]
-
-
Improve Chromatographic Performance:
-
Increase Injection Volume: A larger injection volume can increase the analyte signal. However, be mindful of potential peak distortion.
-
Reduce Peak Broadening: Narrower peaks result in a higher signal-to-noise ratio. Use smaller particle size columns (e.g., UPLC) and minimize extra-column volume.
-
Question: My Impurity E peak is splitting or showing poor peak shape. What could be the cause?
Answer: Poor peak shape can compromise resolution and accurate integration. Common causes include:
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the sample concentration or injection volume.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Contamination or Degradation: The column inlet frit may be partially blocked, or the stationary phase may be damaged. Try back-flushing the column or, if the problem persists, replace the column.
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. This can sometimes be mitigated by adjusting the mobile phase pH or using a different column chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for detecting Impurity E at trace levels?
A1: Given that Impurity E is a semi-polar, non-volatile organic compound with a weak chromophore, the most suitable techniques are:
-
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) detection (LC-MS): This is often the gold standard for impurity analysis due to its high sensitivity and selectivity.[2]
-
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC offers significant improvements in resolution, speed, and sensitivity compared to traditional HPLC.[5]
-
HPLC with Charged Aerosol Detection (CAD): CAD is a mass-based detector that provides a more uniform response for non-volatile analytes, making it ideal for compounds with poor UV absorbance.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): If Impurity E can be derivatized to increase its volatility, GC-MS can be a very sensitive and specific option.[6]
Q2: How can I confirm the identity of a peak I suspect to be Impurity E?
A2: Peak identification should be confirmed using multiple techniques:
-
Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns that can be used to identify the compound.[2]
-
Reference Standard: The most definitive way is to compare the retention time and spectral data of your unknown peak with a certified reference standard of Impurity E.
-
Spiking: Spike your sample with a known amount of Impurity E reference standard. An increase in the peak area of interest confirms its identity.
Q3: What are the regulatory expectations for reporting and controlling impurities like Impurity E?
A3: Regulatory agencies like the FDA and EMA have strict guidelines for the reporting, identification, and qualification of impurities in drug substances and products.[7] The International Council for Harmonisation (ICH) provides specific guidance documents (Q3A, Q3B, and M7) that outline the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[5] For genotoxic impurities, the threshold of toxicological concern (TTC) is often applied, which can be as low as 1.5 µ g/day .[7]
Q4: Can chemical derivatization help in improving the detection of Impurity E?
A4: Yes, chemical derivatization can be a powerful strategy to enhance the detectability of analytes.[8][9] For Impurity E, which has poor UV absorbance, derivatization could be used to:
-
Introduce a strong chromophore: This would significantly improve its response with a UV detector.
-
Improve ionization efficiency for MS analysis: Derivatizing the molecule to include a readily ionizable group can enhance its signal in mass spectrometry.[8][9]
-
Increase volatility for GC analysis: This would make the compound amenable to analysis by GC-MS.
Data Presentation
Table 1: Comparison of Analytical Techniques for Impurity E Detection
| Analytical Technique | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| HPLC-UV | 10-50 ng/mL | 50-150 ng/mL | Widely available, robust | Low sensitivity for poor chromophores |
| UPLC-UV | 5-20 ng/mL | 20-60 ng/mL | Higher resolution and sensitivity than HPLC | Higher operating pressures |
| LC-MS | 0.1-5 ng/mL | 0.5-20 ng/mL | High sensitivity and selectivity | Higher cost and complexity |
| LC-MS/MS | 0.01-1 ng/mL | 0.05-5 ng/mL | Very high sensitivity and specificity | Requires method development expertise |
| HPLC-CAD | 1-10 ng on column | 5-30 ng on column | Good for non-volatile, poor UV absorbers | Not suitable for volatile compounds |
Experimental Protocols
Protocol 1: HPLC-UV Method for Screening of Impurity E
-
Sample Preparation: Accurately weigh and dissolve the drug substance in the mobile phase to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
-
Protocol 2: LC-MS Method for Trace Level Quantification of Impurity E
-
Sample Preparation: Prepare the sample as in Protocol 1. If necessary, perform a solid-phase extraction (SPE) to concentrate the sample and remove matrix components.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Selected Ion Monitoring (SIM) of the protonated molecular ion [M+H]+ for Impurity E.
-
Visualizations
Caption: General experimental workflow for the analysis of Impurity E.
Caption: Troubleshooting logic for improving detection sensitivity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. lcms.cz [lcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. IMPURITIES DETECTION - Impurities Detection in Pharmaceuticals [drug-dev.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Enhancing the detection sensitivity of trace analysis of pharmaceutical genotoxic impurities by chemical derivatization and coordination ion spray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
addressing matrix effects in the analysis of Candesartan Cilexetil Impurity E
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working on the bioanalysis of Candesartan Cilexetil. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to matrix effects, particularly concerning the analysis of Candesartan Cilexetil Impurity E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a known related substance of Candesartan Cilexetil. Its chemical name is (1RS)-1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate, and it is also referred to as the N1-Ethyl Analog.[1][2]
Accurate quantification of this and other impurities is critical for ensuring the safety, efficacy, and quality of the final drug product, as mandated by regulatory agencies.
Q2: What are matrix effects and how do they impact the analysis of this compound?
A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting components from the sample matrix (e.g., plasma, urine). This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly compromising the accuracy, precision, and sensitivity of LC-MS/MS analytical methods. In the context of Impurity E analysis, endogenous components like phospholipids from plasma can co-elute and suppress the impurity's signal, leading to underestimation of its concentration.
Q3: My assay for Impurity E is showing low sensitivity and poor reproducibility in plasma samples. Could this be a matrix effect?
A3: Yes, these are classic symptoms of matrix effects, most commonly ion suppression. When analyzing trace-level impurities like Impurity E in a complex biological matrix such as plasma, co-eluting endogenous substances can interfere with the ionization process in the mass spectrometer source. This leads to a reduced signal for your target analyte, resulting in poor sensitivity and inconsistent results across different plasma lots.
Troubleshooting Guide: Mitigating Matrix Effects
This guide provides a systematic approach to identifying, quantifying, and mitigating matrix effects in your this compound assay.
Step 1: How to Qualitatively and Quantitatively Assess Matrix Effects
To confirm if matrix effects are impacting your assay, two primary methods are recommended:
-
Post-Column Infusion (Qualitative Assessment): This experiment helps identify at which retention times ion suppression or enhancement occurs.
-
Protocol: A standard solution of Impurity E is continuously infused into the mobile phase stream after the analytical column but before the mass spectrometer. A blank, extracted plasma sample is then injected. Dips in the baseline signal of Impurity E indicate retention time zones where ion suppression occurs.
-
-
Post-Extraction Spike Analysis (Quantitative Assessment): This method quantifies the extent of the matrix effect.
-
Protocol: Compare the peak area response of an analyte spiked into a pre-extracted blank matrix (Set A) to the peak area response of the same analyte in a neat solution (Set B). The ratio of the responses (A/B) is the Matrix Factor (MF) . An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
The workflow for assessing matrix effects is illustrated below.
Caption: A flowchart for identifying and quantifying matrix effects.
Step 2: Strategies for Minimizing Matrix Effects
If a significant matrix effect is confirmed, several strategies can be employed. The choice depends on the severity of the effect and the required sensitivity of the assay.
Strategy 1: Optimize Sample Preparation
The goal is to remove interfering endogenous components, such as phospholipids, from the plasma sample before injection.
| Sample Preparation Technique | Principle | Expected Recovery for Candesartan | Matrix Effect Mitigation | Throughput |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile). | ~85-95% | Minimal; high risk of co-extraction of phospholipids. | High |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned into an immiscible organic solvent. | >90% | Good; cleaner extracts than PPT. | Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | >90%[4] | Excellent; provides the cleanest extracts. | High (with automation) |
Detailed Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of plasma, add the internal standard. Acidify with 2% formic acid. Load the sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Candesartan and its impurities with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Strategy 2: Modify Chromatographic Conditions
The objective is to achieve chromatographic separation between Impurity E and the co-eluting matrix components.
-
Action: Adjust the gradient profile of your UPLC/HPLC method. A slower, shallower gradient can improve the resolution between the analyte and interferences.
-
Action: Test different stationary phases. A column with a different chemistry (e.g., Phenyl-Hexyl instead of C18) may provide a different selectivity, shifting the retention time of the interfering peaks away from Impurity E.
Strategy 3: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)
This is the most effective strategy for compensating for matrix effects.
-
Principle: A SIL-IS (e.g., Candesartan-d4) is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.
-
Application: By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to accurate and precise quantification. The use of Candesartan-d4 is considered the gold standard for bioanalytical quantification of candesartan.
-
MRM Transitions:
-
Candesartan: m/z 441.2 → 263.2
-
Candesartan-d4 (IS): m/z 445.2 → 267.2
-
The logical relationship for selecting a mitigation strategy is shown below.
Caption: A decision-making diagram for addressing matrix effects.
Recommended LC-MS/MS Protocol for Candesartan and Impurity E
This protocol is a starting point and should be optimized for your specific instrumentation and requirements.
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 Reverse-Phase (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 150 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of impurities and matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 3 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Internal Standard | Candesartan-d4 |
| MRM Transitions | Candesartan: m/z 441.2 → 263.2Candesartan-d4: m/z 445.2 → 267.2Impurity E: To be determined via infusion |
References
Technical Support Center: Method Refinement for Robust Quantification of Impurity E
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the robust quantification of Impurity E.
Troubleshooting Guide: Impurity E Quantification
This guide addresses specific issues that may be encountered during the quantification of Impurity E.
Question: We are observing poor peak shape (fronting or tailing) for Impurity E during HPLC analysis. What are the potential causes and solutions?
Answer:
Poor peak shape for Impurity E can compromise the accuracy and precision of quantification. The common causes and recommended troubleshooting steps are outlined below:
-
Column Overload: The concentration of the sample injected onto the column may be too high, leading to peak fronting.
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely issue.
-
-
Secondary Interactions: The impurity may be interacting with active sites on the HPLC column's stationary phase, causing peak tailing.
-
Solution:
-
Modify Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of Impurity E and reduce secondary interactions.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask residual silanol groups on the stationary phase.
-
Use a Different Column: Consider a column with a different stationary phase chemistry or one that is specifically designed for improved peak shape of polar or basic compounds.
-
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[1]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, minimize the injection volume.
-
Question: We are experiencing high variability in the quantification of Impurity E across different runs. What could be causing this?
Answer:
High variability in quantification can stem from several factors related to both the instrument and the method.
-
Inconsistent Sample Preparation: Variability in sample dilution, extraction, or handling can lead to inconsistent results.
-
Solution: Ensure a well-documented and validated sample preparation procedure is followed consistently. Use calibrated pipettes and volumetric flasks.
-
-
Autosampler Issues: Problems with the autosampler, such as inconsistent injection volumes or leaks, can be a significant source of variability.[2]
-
Solution: Perform a system suitability test to check the precision of the autosampler. Inspect the autosampler for any visible leaks or worn parts like the rotor seal.[2]
-
-
Column Degradation: Over time, the performance of an HPLC column can degrade, leading to inconsistent retention times and peak areas.
-
Solution: Monitor column performance metrics like peak asymmetry and theoretical plates. If performance is declining, replace the column.
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments and degassing, can affect chromatography.
-
Solution: Prepare fresh mobile phase for each run and ensure it is thoroughly degassed. Use a calibrated pH meter for accurate pH adjustments.
-
Question: Impurity E is co-eluting with another peak, making accurate quantification difficult. How can we resolve these peaks?
Answer:
Co-elution is a common challenge in impurity analysis, especially when impurities are structurally similar to the active pharmaceutical ingredient (API) or other impurities.[3][4]
-
Optimize Mobile Phase Composition:
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust pH: Modifying the mobile phase pH can change the retention times of ionizable compounds differently, potentially leading to separation.
-
-
Modify the Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks.[5]
-
Change the Stationary Phase: Employing a column with a different selectivity can resolve the co-eluting peaks.[6] Consider columns with different bonded phases (e.g., C18, Phenyl-Hexyl, Cyano).
-
Lower the Temperature: Reducing the column temperature can sometimes improve the resolution between critical pairs.
Frequently Asked Questions (FAQs)
What are the regulatory guidelines for the quantification of impurities?
The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B).[7][8][9] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[9]
What is the reporting threshold for impurities?
According to ICH Q3A, the reporting threshold is the level above which an impurity must be reported.[7] For a maximum daily dose of up to 2 grams, the reporting threshold is 0.05%.[7][10]
When does an impurity need to be identified?
The identification threshold is the level above which an impurity must be structurally characterized. For a maximum daily dose of up to 2 grams, the identification threshold is typically 0.10% or 1.0 mg total daily intake, whichever is lower.
What is the qualification threshold for an impurity?
The qualification threshold is the level above which an impurity's biological safety must be established.[7][11] For a maximum daily dose of up to 2 grams, this is generally 0.15% or 1.0 mg total daily intake, whichever is lower.
What are common analytical techniques for impurity quantification?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for quantifying impurities in pharmaceuticals due to its selectivity and sensitivity.[12][13] Other techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification, Gas Chromatography (GC) for volatile impurities, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental impurities.[12][13][14]
Quantitative Data Summary
Table 1: Comparison of HPLC Methods for Impurity E Quantification
| Parameter | Original Method | Refined Method |
| Column | Standard C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Ammonium Acetate, pH 5.5 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 30-70% B in 15 min | 20-50% B in 20 min |
| Resolution (Impurity E / API) | 1.2 | 2.5 |
| Peak Asymmetry (Impurity E) | 1.8 | 1.1 |
| RSD (%) for Quantification (n=6) | 4.5% | 0.8% |
Table 2: Forced Degradation Study of Drug Substance - Impurity E Formation (%)
| Condition | Time (hours) | Impurity E (%) |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 2 | 0.15 |
| 8 | 0.48 | |
| Base Hydrolysis (0.1 N NaOH, 60°C) | 2 | 0.85 |
| 8 | 2.10 | |
| Oxidative (3% H₂O₂, RT) | 2 | 0.22 |
| 8 | 0.75 | |
| Thermal (80°C) | 24 | 0.08 |
| Photolytic (ICH Option 2) | 24 | 0.12 |
Experimental Protocols
1. HPLC-UV Method for the Quantification of Impurity E
-
Instrumentation: A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.5
-
Mobile Phase B: Methanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20-50% B (linear gradient)
-
20-22 min: 50% B
-
22.1-25 min: 20% B (re-equilibration)
-
-
-
Standard Preparation: Prepare a stock solution of Impurity E reference standard in a 50:50 mixture of water and methanol. Prepare working standards by diluting the stock solution to the desired concentrations.
-
Sample Preparation: Accurately weigh and dissolve the drug substance in the diluent (50:50 water:methanol) to a final concentration of 1 mg/mL.
-
Quantification: The concentration of Impurity E in the sample is determined by comparing its peak area to the calibration curve generated from the reference standard solutions.
2. Forced Degradation Study Protocol
-
Objective: To evaluate the degradation pathways of the drug substance and the formation of Impurity E under various stress conditions.
-
Procedure:
-
Acid Hydrolysis: Dissolve the drug substance in 0.1 N HCl and heat at 60°C. Withdraw samples at specified time points.
-
Base Hydrolysis: Dissolve the drug substance in 0.1 N NaOH and heat at 60°C. Withdraw samples at specified time points.
-
Oxidative Degradation: Dissolve the drug substance in a solution of 3% hydrogen peroxide and keep at room temperature. Withdraw samples at specified time points.
-
Thermal Degradation: Store the solid drug substance in an oven at 80°C. Withdraw samples at specified time points and dissolve in diluent for analysis.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze the stressed samples using the validated HPLC-UV method to quantify the amount of Impurity E formed.
Visualizations
Caption: Troubleshooting workflow for Impurity E quantification.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. m.youtube.com [m.youtube.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. resolian.com [resolian.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pharma.gally.ch [pharma.gally.ch]
- 12. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 13. biomedres.us [biomedres.us]
- 14. resolvemass.ca [resolvemass.ca]
preventing on-column degradation of Candesartan Cilexetil Impurity E
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the analysis of Candesartan Cilexetil and its related compounds, with a specific focus on preventing the on-column degradation of Candesartan Cilexetil Impurity E.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a known related substance and potential degradation product of Candesartan Cilexetil.[1][2] It is structurally similar to the active pharmaceutical ingredient (API) but contains an ethyl group on one of the nitrogen atoms of the tetrazole ring.[3][4] Its chemical name is (1RS)-1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate.[3][4][5]
| Parameter | Information | Reference |
| Common Name | Candesartan Cilexetil EP Impurity E | [3][4] |
| Synonym | Candesartan Cilexetil N1-Ethyl Analog | [3][4] |
| CAS Number | 914613-35-7 | [4][6] |
| Molecular Formula | C₃₅H₃₈N₆O₆ | [4][6] |
| Molecular Weight | 638.71 g/mol | [4][6] |
Q2: I am observing inconsistent or new peaks corresponding to Impurity E during my HPLC analysis. Could this be on-column degradation?
A2: Yes, observing unexpected variability, such as an increase in the peak area of Impurity E or the appearance of new, related degradants, could indicate on-column instability.[7] On-column degradation occurs when the analyte chemically transforms while interacting with the stationary phase, mobile phase, or other components of the HPLC system.[7][8] This can lead to inaccurate quantification, shifting retention times, and broad or tailing peaks.[9] It is crucial to determine if the impurity is already present in the sample or if it is being formed or degraded during the analytical run.[7]
Q3: What are the primary factors that cause on-column degradation of sensitive compounds like Candesartan Cilexetil and its impurities?
A3: Several factors within the chromatographic system can promote the degradation of analytes:
-
Mobile Phase pH: The pH of the mobile phase can be critical. Candesartan Cilexetil is known to undergo hydrolysis, and extreme pH values can accelerate degradation.[10][11] For basic compounds, an inappropriate pH can also lead to peak tailing and poor peak shape.[12]
-
Stationary Phase Interactions: The surface of the stationary phase, particularly the silica backbone of reversed-phase columns, can have reactive sites. Exposed silanol groups (-Si-OH) are acidic and can cause strong, unwanted interactions with basic functional groups on analytes, potentially catalyzing degradation.[7]
-
Column Temperature: Elevated temperatures can increase the rate of chemical reactions, including degradation.[13] While higher temperatures are often used to improve efficiency and reduce viscosity, they can compromise the stability of thermolabile compounds.
-
Analyte Residence Time: The longer an analyte remains on the column, the greater its exposure to potentially degradative conditions.[7] Long run times or slow flow rates can increase the risk of on-column degradation.
-
System Contamination: Contaminants in the mobile phase, or residues from previous analyses adsorbed onto the column, can interact with the analyte and cause degradation.[14][15]
Caption: Key factors that can contribute to on-column analyte degradation.
Troubleshooting Guide
If you suspect on-column degradation of this compound, follow this systematic troubleshooting workflow.
Caption: A systematic workflow for troubleshooting on-column degradation issues.
| Troubleshooting Step | Action | Rationale |
| 1. Verify Impurity Source | Compare chromatograms of a freshly prepared standard of Impurity E and the sample solution. Analyze the sample solution after letting it sit in the autosampler for several hours. | This helps differentiate between degradation happening before injection (sample stability issue) and degradation occurring within the HPLC system (on-column issue).[7] |
| 2. Optimize Mobile Phase | Adjust the pH of the aqueous portion of the mobile phase. An acidic pH, such as 3.0, is often effective.[16] Use high-purity, HPLC-grade solvents and freshly prepared buffers.[12] | An acidic mobile phase can suppress the ionization of residual silanols on the column, minimizing unwanted interactions.[12] Fresh, high-purity solvents prevent contamination that could catalyze degradation. |
| 3. Evaluate Stationary Phase | Switch to a different type of reversed-phase column. Good alternatives include modern, high-coverage, fully end-capped C18 columns or columns with alternative chemistry, such as an embedded polar group (e.g., BEH Shield RP18).[7][16] | Low-coverage C18 columns can have a higher population of exposed silanols, which are potential sites for degradation.[7] A different stationary phase may not have the same catalytic activity. |
| 4. Reduce Column Exposure Time | Increase the flow rate or adjust the gradient profile to elute the impurity faster.[7] | Decreasing the residence time of the analyte on the column reduces its exposure to potentially harsh conditions that cause degradation.[7] |
| 5. Control Temperature | Ensure the column oven is maintaining a stable temperature. If degradation persists, try reducing the column temperature. | While this may decrease efficiency slightly, it will slow the kinetics of any on-column chemical reactions.[13] |
| 6. Use a Guard Column | Install a guard column with the same packing material as the analytical column. | A guard column acts as a chemical and physical filter, trapping strongly adsorbed compounds that could contaminate the analytical column and cause degradation.[14] |
Recommended Experimental Protocol
This protocol is based on a validated, stability-indicating UPLC method for Candesartan Cilexetil and its impurities and is designed to minimize on-column degradation.[16]
| Parameter | Condition |
| Column | ACQUITY UPLC™ BEH Shield RP18, 100 mm × 2.1 mm, 1.7 μm |
| Mobile Phase A | 0.01 M Phosphate Buffer, pH adjusted to 3.0 with orthophosphoric acid. |
| Mobile Phase B | Acetonitrile and Milli-Q Water (95:5 v/v). |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm and 254 nm |
| Injection Volume | 1-5 µL (typical for UPLC) |
| Diluent | Acetonitrile and Water (50:50 v/v) |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Protocol Steps:
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, dissolve the appropriate amount of a phosphate salt (e.g., potassium phosphate monobasic) in Milli-Q water to make a 0.01 M solution. Adjust the pH to 3.0 using diluted orthophosphoric acid. Filter through a 0.22 µm membrane filter.[16]
-
To prepare Mobile Phase B, mix HPLC-grade acetonitrile and Milli-Q water in a 95:5 ratio. Degas both mobile phases before use.[12][16]
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in the diluent to prepare a stock solution.
-
Perform serial dilutions as needed to reach the desired working concentration.
-
-
Sample Solution Preparation:
-
Accurately weigh the sample (e.g., powdered tablets) and transfer to a volumetric flask.
-
Add a portion of the diluent, sonicate to dissolve, and dilute to volume.
-
Filter the final solution through a 0.22 µm syringe filter before injection to remove particulates.[9]
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions for at least 10-15 minutes or until a stable baseline is achieved.[9]
-
Inject the prepared standards and samples and run the gradient program as specified in the table.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Identification, Isolation, and Characterization of Five Potential Degradation Impurities in Candesartan Cilexetil Tablets | Semantic Scholar [semanticscholar.org]
- 3. Candesartan Cilexetil EP Impurity E | 914613-35-7 [chemicea.com]
- 4. pharmaceresearch.com [pharmaceresearch.com]
- 5. allmpus.com [allmpus.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Reasons for the Failure of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography [labx.com]
- 10. LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. uhplcs.com [uhplcs.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. uhplcs.com [uhplcs.com]
- 16. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Candesartan Cilexetil Impurity E Reference Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Candesartan Cilexetil Impurity E reference standards. Our aim is to help you manage variability and address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a known related substance of Candesartan Cilexetil, an active pharmaceutical ingredient (API) used in medications for hypertension. Its chemical name is (1RS)-1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl-2-ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)-biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate. It is crucial to monitor and control the levels of this impurity in pharmaceutical formulations to ensure product safety and efficacy.
Q2: How should I store the this compound reference standard?
A2: Proper storage is critical to maintain the stability and integrity of the reference standard. It is recommended to store the reference standard at 2-8°C, protected from light and moisture. Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage conditions.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in methanol (MeOH) and dimethyl sulfoxide (DMSO). For chromatographic analysis, it is best practice to dissolve the standard in a solvent that is compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water.
Q4: Can I use a reference standard that has passed its expiry date?
A4: It is not recommended to use an expired reference standard. The purity and potency of the standard are not guaranteed beyond the expiration date, which can lead to inaccurate experimental results.
Troubleshooting Guide
This guide addresses common issues you may encounter during the handling and analysis of this compound reference standards.
Issue 1: Inconsistent or No Peak in Chromatography
Possible Causes:
-
Improper storage leading to degradation of the reference standard.
-
Incomplete dissolution of the standard.
-
Use of an inappropriate solvent.
-
Incorrect chromatographic conditions.
Troubleshooting Steps:
Caption: Troubleshooting workflow for inconsistent or absent peaks.
Issue 2: Peak Tailing or Fronting in Chromatogram
Possible Causes:
-
Column overload.
-
Interactions between the analyte and the stationary phase.
-
Inappropriate mobile phase pH.
-
Column degradation.
Troubleshooting Steps:
Caption: Troubleshooting workflow for poor peak shape.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh a suitable amount of the this compound reference standard.
-
Transfer the weighed standard to a clean, dry volumetric flask.
-
Add a small amount of diluent (e.g., acetonitrile) to dissolve the standard. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Once dissolved, dilute to the final volume with the same diluent.
-
Store the stock solution at 2-8°C and protect from light. It is recommended to use the solution within 24 hours.
Protocol 2: UPLC Method for Analysis of this compound
A validated Ultra High-Pressure Liquid Chromatography (UPLC) method is essential for the accurate quantification of Impurity E.[1]
-
Column: A reversed-phase column, such as a C18, is typically used.[1]
-
Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile) is commonly employed.[1]
-
Detection: UV detection at a wavelength of 254 nm is suitable for monitoring Candesartan Cilexetil and its impurities.[1]
-
Flow Rate and Injection Volume: These parameters should be optimized based on the column dimensions and system configuration.
Data Presentation
The following tables provide an example of the type of data that should be generated during the validation of an analytical method for this compound.
Table 1: Linearity of Detector Response
| Concentration (µg/mL) | Peak Area |
| 0.5 | 15000 |
| 1.0 | 30500 |
| 2.5 | 76000 |
| 5.0 | 152000 |
| 10.0 | 303000 |
Table 2: Precision of the Test Method
| Sample | Peak Area | % RSD |
| 1 | 75900 | 0.8% |
| 2 | 76200 | |
| 3 | 75500 | |
| 4 | 76500 | |
| 5 | 76100 | |
| 6 | 75800 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between potential issues and their causes when working with reference standards.
Caption: Causes of inaccurate results in impurity analysis.
References
techniques for enhancing resolution between Impurity E and Impurity F
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution between two closely eluting process-related impurities, designated as Impurity E and Impurity F.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when experiencing poor resolution between Impurity E and Impurity F?
A1: When encountering poor resolution (Rs < 1.5) between Impurity E and Impurity F, a systematic approach is recommended. Begin by evaluating and optimizing the mobile phase composition, as this often has the most significant impact on selectivity.[1][2][3] Concurrently, review the column chemistry and dimensions to ensure they are appropriate for the analytes. Finally, adjust operational parameters such as temperature and flow rate to fine-tune the separation.[4][5]
Q2: How does the mobile phase composition affect the separation of Impurity E and Impurity F?
A2: The mobile phase composition is a critical factor influencing chromatographic separation.[3] Key parameters to consider include:
-
Solvent Strength: Adjusting the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase can alter the retention times of the impurities, potentially improving separation.[1][4]
-
pH: The pH of the mobile phase can affect the ionization state of acidic or basic impurities, thereby changing their retention behavior and improving selectivity.[4][6]
-
Organic Modifier: Switching between different organic modifiers (e.g., from acetonitrile to methanol) can alter selectivity due to different solvent-analyte interactions.[5]
-
Buffer Concentration: For ionizable compounds, the buffer concentration can influence peak shape and retention.[7]
Q3: Can changing the column improve the resolution between Impurity E and Impurity F?
A3: Yes, the stationary phase plays a crucial role in selectivity.[1][5] Consider the following column-related factors:
-
Stationary Phase Chemistry: If using a standard C18 column, switching to a different chemistry (e.g., Phenyl, Cyano, or a C18 from a different manufacturer) can provide alternative selectivities.[5][6]
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency, leading to sharper peaks and better resolution.[1][5]
-
Column Dimensions: Increasing the column length provides more theoretical plates, which can enhance resolution.[1][8][9] However, this will also increase analysis time and backpressure.[9]
Q4: What is the impact of temperature and flow rate on the separation?
A4: Temperature and flow rate are important operational parameters for optimizing resolution:
-
Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can improve peak efficiency.[4][5][10] It can also alter the selectivity of the separation.[11] Lowering the temperature can increase retention and may improve resolution for some compounds.[10][11]
-
Flow Rate: Lowering the flow rate can increase resolution by allowing more time for the analytes to interact with the stationary phase.[4][10][12] However, this will lead to longer run times.[12]
Troubleshooting Guide: Enhancing Resolution Between Impurity E and Impurity F
This guide provides a structured approach to troubleshoot and enhance the resolution between Impurity E and Impurity F.
Problem: Co-elution or poor resolution (Rs < 1.5) between Impurity E and Impurity F.
Workflow for Troubleshooting and Enhancement:
Caption: A stepwise workflow for troubleshooting and enhancing chromatographic resolution.
Experimental Protocols
Protocol 1: Mobile Phase Optimization
Objective: To systematically evaluate the effect of mobile phase composition on the resolution of Impurity E and Impurity F.
Methodology:
-
Solvent Strength Adjustment:
-
Prepare a series of mobile phases with varying organic modifier (e.g., acetonitrile) concentrations (e.g., 40%, 45%, 50%, 55%, 60%).
-
Equilibrate the column with each mobile phase composition for at least 10 column volumes.
-
Inject a standard mixture of Impurity E and Impurity F and record the chromatogram.
-
Calculate the resolution (Rs) for each condition.
-
-
pH Adjustment:
-
Based on the pKa values of the impurities, prepare buffers at different pH values (e.g., pH 2.5, 3.0, 3.5, 6.5, 7.0, 7.5).
-
Use the optimal organic modifier concentration determined in the previous step.
-
Repeat steps 1.2 - 1.4 for each pH value.
-
-
Organic Modifier Evaluation:
-
If resolution is still suboptimal, switch the organic modifier (e.g., from acetonitrile to methanol).
-
Repeat the solvent strength optimization (Step 1) with the new organic modifier.
-
Protocol 2: Column Screening
Objective: To assess the impact of different stationary phase chemistries on the separation of Impurity E and Impurity F.
Methodology:
-
Select a set of columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano). Ensure the columns have similar dimensions and particle sizes for a direct comparison.
-
Using the optimized mobile phase from Protocol 1, sequentially install and equilibrate each column.
-
Inject the standard mixture of Impurity E and Impurity F onto each column.
-
Record the chromatograms and calculate the resolution for each stationary phase.
Protocol 3: Temperature and Flow Rate Optimization
Objective: To fine-tune the separation by adjusting the column temperature and mobile phase flow rate.
Methodology:
-
Temperature Optimization:
-
Using the best column and mobile phase combination, set the column oven to a starting temperature (e.g., 25°C).
-
Inject the standard mixture and record the chromatogram.
-
Increase the temperature in increments (e.g., 5°C) up to a reasonable upper limit (e.g., 60°C), allowing the system to stabilize at each temperature.[4]
-
Record a chromatogram at each temperature and calculate the resolution.
-
-
Flow Rate Optimization:
-
At the optimal temperature, set the initial flow rate (e.g., 1.0 mL/min).
-
Inject the standard mixture and record the chromatogram.
-
Decrease the flow rate in small increments (e.g., 0.1 mL/min) and repeat the injection.
-
Calculate the resolution at each flow rate to find the best balance between resolution and analysis time.[4]
-
Data Presentation
The following tables should be used to systematically record and compare the results from the optimization experiments.
Table 1: Effect of Mobile Phase Composition on Resolution (Rs)
| % Organic Modifier | pH | Organic Modifier | Resolution (Rs) |
| 40% | 3.0 | Acetonitrile | 1.1 |
| 45% | 3.0 | Acetonitrile | 1.3 |
| 50% | 3.0 | Acetonitrile | 1.4 |
| 50% | 2.5 | Acetonitrile | 1.6 |
| 50% | 3.5 | Acetonitrile | 1.2 |
| 50% | 3.0 | Methanol | 1.0 |
Table 2: Effect of Stationary Phase on Resolution (Rs)
| Stationary Phase | Resolution (Rs) |
| C18 | 1.4 |
| Phenyl-Hexyl | 1.8 |
| Cyano | 0.9 |
Table 3: Effect of Temperature and Flow Rate on Resolution (Rs)
| Temperature (°C) | Flow Rate (mL/min) | Resolution (Rs) |
| 30 | 1.0 | 1.8 |
| 35 | 1.0 | 1.9 |
| 40 | 1.0 | 1.7 |
| 35 | 0.8 | 2.1 |
| 35 | 0.6 | 2.3 |
Logical Relationship Diagram
Caption: Key factors influencing chromatographic resolution.
References
- 1. chromtech.com [chromtech.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. longdom.org [longdom.org]
- 4. mastelf.com [mastelf.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. chromtech.com [chromtech.com]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to ICH-Validated Analytical Methods for Candesartan Cilexetil Impurity E
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of Candesartan Cilexetil Impurity E, a critical quality attribute in the manufacturing of the antihypertensive drug Candesartan Cilexetil. The primary focus is on a stability-indicating Ultra-High-Performance Liquid Chromatography (UPLC) method, validated according to International Council for Harmonisation (ICH) guidelines. This guide also explores High-Performance Thin-Layer Chromatography (HPTLC) as a potential alternative, providing a comparative framework for method selection based on performance, and available data.
Method 1: Stability-Indicating Ultra-High-Performance Liquid Chromatography (UPLC)
A selective and sensitive stability-indicating UPLC method has been developed and validated for the determination of Candesartan Cilexetil and its impurities, including Impurity E.[1][2] This method is suitable for the quantitative analysis of these impurities in pharmaceutical dosage forms.[1][2]
Experimental Protocol
Chromatographic Conditions:
-
System: Waters Acquity UPLC system with a photodiode array detector.
-
Column: Acquity UPLC BEH Shield RP18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.01 M Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric Acid).
-
Mobile Phase B: Acetonitrile:Water (95:5 v/v).
-
Gradient Elution:
Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B 0.01 0.3 75 25 5.0 0.3 40 60 10.0 0.3 40 60 15.0 0.3 20 80 18.0 0.3 75 25 | 20.0 | 0.3 | 75 | 25 |
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Run Time: 20 minutes.
Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard Solution: A stock solution of this compound is prepared by dissolving an accurately weighed amount in the diluent. Working standards are prepared by further dilution to the desired concentration.
-
Sample Solution: An accurately weighed portion of the test sample is dissolved in the diluent to achieve a known concentration.
ICH Method Validation Summary for Impurity E
The UPLC method was validated according to ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose. The validation parameters for this compound are summarized below.
| Validation Parameter | Result |
| Linearity Range | 0.00102–0.0511 mg/mL[3] |
| Correlation Coefficient (r²) | > 0.9998[3] |
| Accuracy (% Recovery) | Within 90-110%[1] |
| Precision (%RSD) | < 15%[1][2] |
| Limit of Detection (LOD) | 0.0006 mg/mL[3] |
| Limit of Quantification (LOQ) | 0.0019 mg/mL[3] |
| Specificity | The method is specific for the analyte in the presence of the main compound and other impurities. |
ICH Method Validation Workflow
Caption: Workflow for ICH-compliant analytical method validation.
Method 2: High-Performance Thin-Layer Chromatography (HPTLC) - A Potential Alternative
While a fully validated HPTLC method specifically for the quantification of this compound is not extensively documented in publicly available literature, HPTLC has been successfully employed for the simultaneous determination of Candesartan Cilexetil and other active pharmaceutical ingredients in combined dosage forms.[4] This suggests its potential as a viable alternative to HPLC/UPLC for impurity profiling.
Conceptual HPTLC Method
A hypothetical HPTLC method for the analysis of this compound would involve the following steps:
-
Sample and Standard Application: Application of specific volumes of test and standard solutions onto a pre-coated HPTLC plate.
-
Chromatographic Development: Development of the plate in a suitable mobile phase to separate Impurity E from Candesartan Cilexetil and other impurities.
-
Densitometric Analysis: Quantification of the separated impurity spot using a densitometer at a specific wavelength.
Comparison of Analytical Approaches
The following diagram illustrates the logical relationship and comparative aspects of UPLC and HPTLC for impurity analysis.
Caption: Comparison of UPLC and HPTLC for impurity analysis.
Conclusion
The validated stability-indicating UPLC method provides a robust and reliable approach for the quantitative determination of this compound, meeting the stringent requirements of ICH guidelines. While HPTLC presents a potential high-throughput alternative, further method development and validation are necessary to establish its suitability for the routine quality control of this specific impurity. The choice of method will depend on the specific requirements of the laboratory, including sample throughput, sensitivity needs, and available instrumentation.
References
- 1. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
Comparative Performance Analysis of Candesartan Cilexetil Impurity E Certified Reference Material
A Guide for Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance, enabling the precise identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products. This guide provides a comprehensive performance verification of Candesartan Cilexetil Impurity E Certified Reference Material, offering a comparative analysis with alternative reference standards and detailed experimental protocols to support robust analytical method validation and routine testing.
Understanding the Role of this compound
Candesartan Cilexetil, an angiotensin II receptor antagonist, is widely prescribed for the treatment of hypertension. During its synthesis and storage, various impurities can arise, which must be carefully monitored to ensure the safety and efficacy of the final drug product. This compound, chemically known as (1RS)-1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl-2-ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)-biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate, is a specified impurity listed in pharmacopeias. As a CRM, it is a highly characterized and stable material used to accurately identify and quantify this specific impurity in Candesartan Cilexetil samples.
Performance Comparison of Certified Reference Materials
The selection of a suitable CRM is critical for analytical method validation and routine quality control. Key performance indicators for a CRM include certified purity, associated uncertainty, and traceability to international standards. Below is a comparative summary of this compound CRM and its potential alternatives, such as other specified impurities of Candesartan Cilexetil that may be used for system suitability or as part of a comprehensive impurity profile analysis.
It is important to note that direct "equivalency" between different impurity CRMs is not applicable, as each is used to identify and quantify a specific chemical entity. The "alternatives" presented here are other relevant impurity standards for a comprehensive analysis of Candesartan Cilexetil.
Table 1: Comparison of Certified Reference Materials for Candesartan Impurity Analysis
| Parameter | This compound CRM (Typical) | Candesartan Cilexetil Impurity A CRM (Alternative) | Candesartan Cilexetil Impurity G CRM (Alternative) |
| Supplier | Various (e.g., Merck/Sigma-Aldrich, LGC Standards) | Various (e.g., USP, SynZeal) | Various (e.g., EP, Pharmaffiliates) |
| Certified Purity | ≥95% (e.g., 95% by HPLC from Allmpus)[1] | Typically ≥95% | Typically high purity |
| Uncertainty | Stated on Certificate of Analysis | Stated on Certificate of Analysis | Stated on Certificate of Analysis |
| Traceability | Often certified in accordance with ISO 17034 and ISO/IEC 17025.[2] | Traceable to pharmacopeial standards (e.g., USP) | Traceable to pharmacopeial standards (e.g., EP) |
| Format | Neat solid | Neat solid | Neat solid |
| Storage | 2-8°C | 2-8°C | 2-8°C |
Note: The values presented are typical and may vary between suppliers and lots. Always refer to the Certificate of Analysis provided with the specific CRM.
Experimental Protocols for Performance Verification
The performance of a CRM is intrinsically linked to the analytical method in which it is employed. The following is a detailed experimental protocol for the analysis of Candesartan Cilexetil and its related substances, based on the European Pharmacopoeia (EP) monograph.[3] This method can be used to verify the identity and purity of the this compound CRM.
High-Performance Liquid Chromatography (HPLC) Method for Related Substances
This method is suitable for the separation and quantification of Candesartan Cilexetil and its specified impurities, including Impurity E.
Chromatographic Conditions:
-
Column: A suitable stainless steel column (e.g., 150 mm x 3.9 mm) packed with end-capped octadecylsilyl silica gel for chromatography (4 µm).
-
Mobile Phase:
-
Mobile Phase A: A mixture of 40 volumes of acetonitrile and 60 volumes of water.
-
Mobile Phase B: Acetonitrile.
-
Prepare the mobile phase fresh daily and degas before use.
-
-
Flow Rate: 0.8 mL/min.[3]
-
Detection: UV spectrophotometer at 254 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: Ambient.
Preparation of Solutions:
-
Solvent Mixture: A mixture of 40 volumes of acetonitrile and 60 volumes of water.
-
Test Solution: Dissolve 20 mg of the Candesartan Cilexetil substance to be examined in the solvent mixture and dilute to 50.0 mL with the same solvent.
-
Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with the solvent mixture. Dilute 1.0 mL of this solution to 10.0 mL with the solvent mixture.
-
Reference Solution (b) (for System Suitability): Dissolve 5 mg of Candesartan Cilexetil for system suitability CRS (containing impurities A, B, and F) in the solvent mixture and dilute to 10 mL with the solvent mixture.
-
Reference Solution (c) (for Peak Identification): Dissolve 2.5 mg of Candesartan Cilexetil for peak identification CRS (containing impurities G and H) in the solvent mixture and dilute to 5 mL with the solvent mixture.
-
Reference Solution (for Impurity E): Prepare a solution of known concentration of the this compound CRM in the solvent mixture.
System Suitability:
-
Resolution: In the chromatogram obtained with Reference Solution (b), the resolution between the peaks due to impurity A and impurity B should be a minimum of 4.0.[3]
-
Relative Retention Times (with reference to Candesartan Cilexetil):
-
Impurity G: ~0.2
-
Impurity A: ~0.4
-
Impurity B: ~0.5
-
Impurity F: ~2.0
-
Impurity H: ~3.5
-
The relative retention time for Impurity E should be determined by injecting the specific CRM.
-
Procedure:
-
Inject the solvent mixture as a blank.
-
Inject Reference Solution (for Impurity E) to determine the retention time and response factor.
-
Inject the Test Solution.
-
Identify the peaks of the impurities in the chromatogram of the Test Solution by comparing their retention times with those obtained from the reference solutions and the Impurity E CRM.
-
Calculate the content of each impurity using the stated potency from the CRM's Certificate of Analysis. The European Pharmacopoeia specifies correction factors for some impurities which should be applied when calculating their content.[3]
Visualizing the Experimental Workflow and Logical Relationships
To further clarify the processes involved in performance verification, the following diagrams illustrate the experimental workflow and the logical relationship in comparing reference materials.
References
A Comparative Guide to Stability-Indicating Methods for Candesartan and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated stability-indicating analytical methods for the quantitative determination of candesartan cilexetil and its impurities. The information presented is collated from multiple scientific studies to aid in the selection and implementation of a suitable method for quality control and stability testing.
Comparison of Chromatographic Methods
Several high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods have been developed and validated for the analysis of candesartan and its degradation products. These methods are crucial for ensuring the purity, efficacy, and safety of the drug product. A summary of the key chromatographic parameters from different studies is presented in Table 1. UPLC methods, in general, offer advantages of higher efficiency, better resolution, and reduced analysis time and solvent consumption compared to conventional HPLC methods.[1]
| Parameter | Method 1 (UPLC) [1] | Method 2 (HPLC) [2] | Method 3 (HPLC) [3] | Method 4 (HPLC) [4] |
| Column | Waters Acquity BEH Shield RP18 (1.7 µm) | Kromasil C18 | Zorbax SB Phenyl (3.5 µm) | Agilent C18 |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.0) | 0.01 M Ammonium Acetate Buffer (pH 4.5) | 1.0 mL Methane sulfonic acid in 1000 mL water | Phosphate Buffer (pH 2.8) |
| Mobile Phase B | 95% Acetonitrile | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient/Isocratic | Gradient | Isocratic (45:55, A:B) | Gradient | Isocratic (60:40, A:B) |
| Flow Rate | - | - | 1.0 mL/min | 2.0 mL/min |
| Detection Wavelength | 210 nm & 254 nm | 257 nm | 210 nm | 254 nm |
| Run Time | 20 min | - | - | - |
Stress Degradation Studies and Impurity Profile
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products. The summary of degradation behavior of candesartan cilexetil under different stress conditions is presented in Table 2.
Candesartan cilexetil is found to be susceptible to degradation under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic conditions, while it is relatively stable to thermal stress.[5][6][7] A total of eight degradation products have been identified in one study.[5] The major degradation pathway is the hydrolysis of the cilexetil ester group to form the active drug, candesartan.[7]
| Stress Condition | Reagents/Conditions | Observed Degradation | Major Degradation Products/Impurities |
| Acid Hydrolysis | 5N HCl[6] | Significant Degradation (30.22%)[6] | Candesartan, Other related substances[5] |
| Base Hydrolysis | 5N NaOH[6] | Significant Degradation (17.85%)[6] | Candesartan, Other related substances[5] |
| Neutral Hydrolysis | Water | Maximum Degradation (58.12%)[6] | Candesartan[7] |
| Oxidative Degradation | 3% H₂O₂[8] | Considerable Degradation[8] | Oxidative degradants[5] |
| Thermal Degradation | 60°C[9] | Stable/Minor Degradation (16.23%)[6] | - |
| Photolytic Degradation | UV light[1] | Significant Degradation (7.53% - 8.32%)[6] | Photolytic degradants[5] |
A number of process-related and degradation impurities of candesartan cilexetil have been identified and characterized. These include, but are not limited to: Trityl alcohol, MTE, CDS-6, CDS-5, CDS-7, Ethyl Candesartan, Desethyl CCX, N-Ethyl, CCX-1, 1 N Ethyl Oxo CCX, 2 N Ethyl Oxo CCX, and 2 N Ethyl.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability-indicating methods. Below are generalized protocols for stress degradation studies based on the reviewed literature.
Preparation of Stock and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve candesartan cilexetil reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a known concentration.
-
Impurity Stock Solution: If available, prepare a stock solution containing a mixture of known impurities in the same diluent.[1]
-
Sample Solution: Prepare the drug product sample by dissolving a quantity equivalent to a target concentration of candesartan cilexetil in the diluent.
Forced Degradation Studies
-
Acid Degradation: To the drug solution, add 1N HCl and reflux for a specified period. Neutralize the solution before analysis.[8]
-
Base Degradation: To the drug solution, add 0.1N NaOH and reflux for a specified period. Neutralize the solution before analysis.[8]
-
Neutral Hydrolysis: Reflux the drug solution in water for a specified period.[8]
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for a specified period.[8]
-
Thermal Degradation: Expose the solid drug substance to dry heat at a specific temperature (e.g., 60°C) for a defined duration.[8]
-
Photolytic Degradation: Expose the drug solution or solid drug to UV light (as per ICH Q1B guidelines).[8]
Validation Workflow
The validation of a stability-indicating method is performed to ensure its suitability for the intended purpose. The typical workflow for method validation is illustrated in the diagram below.
Caption: Workflow for the validation of a stability-indicating analytical method.
This comprehensive guide provides a comparative overview of analytical methodologies for candesartan cilexetil, which can be instrumental for researchers and professionals in the pharmaceutical industry. The provided data and protocols can serve as a valuable resource for method development, validation, and routine quality control analysis.
References
- 1. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Specific and Stability Indicating Assay Method of Cadesartan Cilexetil in Presence of Process and Degradation Impurities | Semantic Scholar [semanticscholar.org]
- 3. New Stability Indicating Method for Quantification of Impurities in Candesartan Cilexetil and Hydrochlorothiazide Tablets by Validated HPLC - IJPRS [ijprs.com]
- 4. researchgate.net [researchgate.net]
- 5. LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stress degradation study of candesartan cilexetil via UV spectrophotometry. [wisdomlib.org]
- 7. ovid.com [ovid.com]
- 8. scirp.org [scirp.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Determining the Relative Response Factor for Candesartan Cilexetil Impurity E: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of impurities in active pharmaceutical ingredients (APIs) is paramount to ensuring drug safety and efficacy. The relative response factor (RRF) is a critical parameter in chromatographic analysis that corrects for the difference in detector response between an impurity and the API. This allows for the accurate quantitation of the impurity without the need for an individual calibration curve for each impurity in routine analysis. This guide provides a comparative overview and detailed methodology for determining the RRF of Candesartan Cilexetil Impurity E.
Understanding the Relative Response Factor (RRF)
The RRF is the ratio of the response of the impurity to the response of the API at the same concentration under identical chromatographic conditions.[1] It is a crucial factor in the analysis of pharmaceutical impurities, as its correct determination allows for the use of the API's calibration to quantify the impurities.[1] The International Council for Harmonisation (ICH) guidelines acknowledge the use of RRF for impurity quantification, provided the RRF is scientifically justified.[1]
Experimental Determination of RRF for this compound
Experimental Protocol
The determination of the RRF for this compound involves comparing the slope of its calibration curve to that of Candesartan Cilexetil. This is achieved by preparing a series of solutions of known concentrations for both the API and the impurity and analyzing them under the same chromatographic conditions.[2]
1. Preparation of Standard Solutions:
-
Prepare individual stock solutions of Candesartan Cilexetil and this compound in a suitable diluent (e.g., a mixture of ultrapure water and methanol).
-
From these stock solutions, prepare a series of calibration standards at a minimum of five concentration levels, ranging from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration.
2. Chromatographic Analysis:
-
Inject the prepared standard solutions into a UPLC system equipped with a photodiode array (PDA) detector.
-
The chromatographic conditions should be optimized to achieve adequate separation between Candesartan Cilexetil and all its impurities, including Impurity E.
3. Data Analysis and RRF Calculation:
-
For both Candesartan Cilexetil and Impurity E, plot the peak area response versus the concentration.
-
Perform a linear regression analysis to obtain the slope of the calibration curve for each compound.
-
The RRF is then calculated using the following formula:
RRF = (Slope of Impurity E) / (Slope of Candesartan Cilexetil)
Comparative Chromatographic Methods
Various HPLC and UPLC methods have been developed for the analysis of Candesartan Cilexetil and its impurities. The choice of method will influence the separation and, consequently, the accuracy of the RRF determination.
| Parameter | UPLC Method for Impurity E Separation[2] | Alternative HPLC Method |
| Column | Not explicitly stated, but a reverse-phase UPLC column is used. | Hypersil ODS C-18 (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | A gradient elution with a mixture of ultrapure water and methanol is mentioned.[2] | Acetonitrile: 0.05 M KH2PO4 buffer (65:35 v/v)[3] |
| Flow Rate | Not explicitly stated. | 1.5 mL/min[3] |
| Detection Wavelength | 265 nm[4] | Not specified |
| Column Temperature | 30°C[4] | Not specified |
Quantitative Data for RRF Calculation of Impurity E
A recent study provides the necessary data from calibration curves for both Candesartan Cilexetil and Impurity E, allowing for the calculation of the RRF.[2]
| Compound | Concentration Range (mg/mL)[2] | Correlation Coefficient (r²)[2] |
| Candesartan Cilexetil | 0.00020–0.0101 | > 0.9998 |
| Impurity E | 0.00102–0.0511 | > 0.9998 |
While the exact slope values are not provided in the abstract, the high correlation coefficients indicate a linear response for both compounds within the specified concentration ranges. The RRF would be calculated by dividing the slope of the Impurity E calibration curve by the slope of the Candesartan Cilexetil calibration curve.
Comparison with Pharmacopoeial Correction Factors
For some impurities of Candesartan Cilexetil, the European Pharmacopoeia provides correction factors, which are equivalent to the RRF. This highlights the regulatory acceptance of this approach for impurity quantification.
| Impurity | Correction Factor (RRF) |
| Impurity A | 0.7 |
| Impurity G | 0.7 |
| Impurity H | 1.6 |
It is important to note that these correction factors are specific to the analytical method described in the pharmacopoeia.
Experimental Workflow for RRF Determination
Caption: Workflow for the experimental determination of the Relative Response Factor (RRF).
Conclusion
The determination of the Relative Response Factor for this compound is a crucial step for its accurate quantification in routine quality control. Although not officially published in major pharmacopoeias, the availability of a certified reference standard and validated analytical methods enables its experimental determination. By comparing the slopes of the calibration curves of Impurity E and Candesartan Cilexetil, a reliable RRF can be calculated. This approach, supported by regulatory guidelines, ensures the safety and quality of the final drug product. This guide provides a framework for researchers to either determine the RRF in their own laboratories or to critically evaluate data from other sources.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Candesartan Cilexetil Impurity E
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical impurities are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the operational disposal of Candesartan Cilexetil Impurity E.
Disclaimer: This document provides guidance based on available safety information for this compound and its parent compound. A specific Safety Data Sheet (SDS) for this compound was not available. Therefore, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols in accordance with local, state, and federal regulations.
Immediate Safety and Hazard Information
This compound should be handled as a hazardous substance. The available safety data for the parent compound, Candesartan Cilexetil, indicates significant hazards that should be considered when handling Impurity E.
Hazard Assessment Summary
| Compound | GHS Hazard Pictograms | Hazard Classifications and Statements |
| This compound | GHS08 | Warning: H361 - Suspected of damaging fertility or the unborn child (Reproductive toxicity, Category 2). |
| Candesartan Cilexetil (Parent Compound) | GHS07, GHS08, GHS09 | Warning: H302 - Harmful if swallowed. H312 - Harmful in contact with skin. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H332 - Harmful if inhaled. H335 - May cause respiratory irritation. H361 - Suspected of damaging fertility or the unborn child. H400 - Very toxic to aquatic life. H412 - Harmful to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling fine powders or creating aerosols, a properly fitted respirator is recommended.
Step-by-Step Disposal Procedure
The primary and most critical step in the disposal of any hazardous chemical is to follow your institution's established protocols for hazardous waste management.
-
Consult your EHS Department: Before beginning any disposal process, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance and approved waste containers.
-
Waste Segregation:
-
Do not mix this compound with other waste streams unless explicitly instructed to do so by your EHS department.
-
Keep solid and liquid waste containing this impurity separate.
-
-
Packaging and Labeling:
-
Place the waste in a designated, properly sealed, and clearly labeled hazardous waste container provided by your EHS department.
-
The label should include:
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Follow your institution's guidelines for the maximum allowable accumulation time.
-
-
Arrange for Pickup:
-
Contact your EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area.
-
Notify: Alert your supervisor and the EHS department.
-
Secure the Area: Prevent unauthorized personnel from entering the spill zone.
-
Cleanup: Only trained personnel with the appropriate PPE and spill kits should perform the cleanup. All materials used for cleanup must also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Candesartan Cilexetil Impurity E
Essential Safety and Handling Guide for Candesartan Cilexetil Impurity E
This document provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Summary
This compound is classified as a suspected reproductive toxin. Due to the lack of extensive toxicological data for this specific impurity, it is prudent to handle it with the same precautions as the parent compound, Candesartan Cilexetil, which is also a known reproductive toxin and may cause damage to organs through prolonged or repeated exposure.[1]
Hazard Identification and Classification
| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |
| Reproductive Toxicity | Category 2 |
| Warning | H361: Suspected of damaging fertility or the unborn child. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the required PPE for various laboratory operations involving this compound.
| Operation | Required PPE |
| Weighing and Aliquoting (Dry Powder) | - Disposable, powder-free nitrile gloves (double-gloving recommended)- Disposable, solid-particulate-resistant lab coat or coveralls- ANSI-approved safety glasses with side shields or chemical splash goggles- Particulate respirator (e.g., N95, FFP2, or higher) |
| Solution Preparation and Handling | - Disposable, powder-free nitrile gloves- Chemical-resistant lab coat- ANSI-approved safety glasses with side shields or chemical splash goggles |
| Waste Disposal | - Disposable, powder-free nitrile gloves- Chemical-resistant lab coat- ANSI-approved safety glasses with side shields or chemical splash goggles |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following protocols is essential for the safe handling of this compound.
Engineering Controls
All handling of the solid form of this compound must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
Experimental Protocols
1. Weighing and Aliquoting:
-
Preparation: Before starting, ensure the chemical fume hood is clean and operational. Gather all necessary equipment, including a calibrated analytical balance, weighing paper or boat, spatula, and pre-labeled, sealable containers for the aliquots.
-
PPE: Don the required PPE for handling dry powder.
-
Weighing: Carefully transfer the desired amount of this compound from the stock container to the weighing vessel using a clean spatula. Avoid generating dust.
-
Aliquoting: Transfer the weighed solid to the pre-labeled container.
-
Cleaning: Clean the spatula and balance with a solvent-moistened wipe (e.g., 70% ethanol). Dispose of all contaminated materials as hazardous waste.
-
Post-Handling: Remove and dispose of outer gloves (if double-gloving) before exiting the fume hood. Wash hands thoroughly with soap and water.
2. Solution Preparation:
-
Preparation: In a chemical fume hood, gather the weighed solid, the appropriate solvent, and volumetric glassware.
-
PPE: Don the required PPE for handling solutions.
-
Dissolving: Add the solvent to the container with the weighed solid. Swirl or stir gently to dissolve. Sonication may be used if necessary.
-
Transfer: Once dissolved, the solution can be transferred to other vessels as required by the experimental protocol.
-
Cleaning: Rinse all glassware that was in contact with the compound with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.
-
Post-Handling: Remove and dispose of gloves. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated wipes, weighing paper, gloves, etc.) | - Collect in a dedicated, clearly labeled, sealed hazardous waste container.- Do not mix with general laboratory trash. |
| Liquid Waste (solutions, rinsates) | - Collect in a dedicated, clearly labeled, sealed hazardous liquid waste container.- Do not pour down the drain. |
| Empty Stock Container | - Triple rinse with a suitable solvent.- Collect the rinsate as hazardous liquid waste.- Deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass recycling or as directed by your institution's safety office). |
All waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.
Workflow and Safety Diagram
The following diagram illustrates the key stages of handling and disposal for this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
